|A-L-fucosidase
Description
Enzymatic Definition and Classification within Glycoside Hydrolase Families
α-L-fucosidases (EC 3.2.1.51) are exo-acting glycoside hydrolases that catalyze the hydrolysis of α-L-fucosyl residues from the non-reducing end of oligosaccharides and glycoconjugates. oup.comiucr.org Based on amino acid sequence similarities, these enzymes are primarily classified into several families within the Carbohydrate-Active enZymes (CAZy) database. oup.comwikipedia.org The two main families are Glycoside Hydrolase Family 29 (GH29) and Glycoside Hydrolase Family 95 (GH95). frontiersin.orgwikipedia.org Other families, including GH139, GH141, and GH151, also contain enzymes with α-L-fucosidase activity. nih.govnih.govquadram.ac.uk
The classification into these families is significant as it often correlates with the enzyme's catalytic mechanism. GH29 fucosidases employ a retaining mechanism, while GH95 members utilize an inverting mechanism. frontiersin.orgmdpi.com The catalytic mechanisms for the more recently discovered families, such as GH141 and GH151, are still under investigation, though evidence suggests a retaining mechanism for GH151. nih.govcazypedia.org
The GH29 family is the most extensively studied group of α-L-fucosidases. frontiersin.orgiucr.org These enzymes are widespread, found in bacteria, fungi, metazoans, and plants. frontiersin.org GH29 enzymes are known for their role in various biological processes, such as immune response, embryogenesis, and signal transduction. frontiersin.org Structurally, they typically feature a catalytic (β/α)8-like domain and a C-terminal β-sandwich domain. wikipedia.orgebi.ac.uk
A key characteristic of GH29 enzymes is their retaining catalytic mechanism, which proceeds via a double displacement reaction involving a covalent glycosyl-enzyme intermediate. biointerfaceresearch.comdntb.gov.uanih.gov This mechanism retains the anomeric configuration of the released fucose. vu.lt
The GH29 family is further divided into two main subfamilies, GH29A and GH29B, based on sequence homology and substrate specificity. mdpi.comvu.ltportlandpress.com
Members of the GH29A subfamily generally exhibit broad substrate specificity. mdpi.comvu.lt They can hydrolyze various fucosyl linkages, including α(1,2), α(1,3), α(1,4), and α(1,6) linkages. mdpi.comvu.lt These enzymes are typically active against synthetic aryl substrates like p-nitrophenyl-α-L-fucopyranoside (pNP-αFuc). mdpi.comportlandpress.com The relaxed specificity of GH29A fucosidases makes them versatile in breaking down a wide array of fucosylated structures. dntb.gov.uanih.govresearchgate.net Examples of GH29A enzymes include TmFuc from Thermotoga maritima and AlfC from Lactobacillus casei. biointerfaceresearch.com
In contrast to the GH29A subfamily, GH29B members have a narrower and more defined substrate specificity. mdpi.comdntb.gov.uanih.gov They primarily act on α(1,3)- and α(1,4)-fucosyl linkages, particularly those with a branched galactose (Gal). mdpi.comvu.lt A distinguishing feature of GH29B enzymes is their general inactivity towards synthetic substrates like pNP-αFuc. vu.ltportlandpress.com An example of a GH29B enzyme is BiAfcB from Bifidobacterium longum subsp. infantis. biointerfaceresearch.com
The GH95 family of α-L-fucosidases operates through an inverting catalytic mechanism, which inverts the anomeric configuration of the fucose upon hydrolysis. frontiersin.orgcazypedia.org These enzymes are primarily found in bacteria. nih.gov GH95 fucosidases are typically specific for α(1,2)-fucosyl linkages. cazypedia.orgoup.com
A well-characterized example is the 1,2-α-L-fucosidase from Bifidobacterium bifidum (BbAfcA), which hydrolyzes the Fucα1-2Gal linkage found in human milk oligosaccharides and blood group antigens. cazypedia.org The catalytic domain of GH95 enzymes adopts an (α/α)6-barrel fold. nih.govcazypedia.org
Besides GH29 and GH95, several other glycoside hydrolase families contain enzymes with α-L-fucosidase activity, although they are generally smaller and less characterized. nih.govnih.gov
GH139 : This family consists of bacterial enzymes with α-2-O-methyl-L-fucosidase activity. cazypedia.orgnzytech.com The only characterized member, BT0984 from Bacteroides thetaiotaomicron, specifically targets the 2-O-methyl-L-fucose-α-1,2-D-Galp linkage in rhamnogalacturonan-II, a complex pectin. cazypedia.orgcazy.org The catalytic mechanism and three-dimensional structure of GH139 fucosidases are not yet fully understood. nih.govcazypedia.org
GH141 : GH141 enzymes display α-L-fucosidase or xylanase activities. cazypedia.org The founding member, BT1002 from Bacteroides thetaiotaomicron, is an α-L-fucosidase that cleaves a specific fucosidic linkage in rhamnogalacturonan II. cazypedia.orgnzytech.com The catalytic domain of GH141 fucosidases has a parallel β-helix fold. nih.govnih.gov
GH151 : This is a relatively new family of bacterial α-L-fucosidases. cazypedia.orgresearchgate.net Initially, some members were mistaken for GH29 enzymes due to their activity, but sequence analysis revealed they belong to a distinct family. cazypedia.org GH151 fucosidases have a retaining catalytic mechanism and their catalytic domains adopt a (β/α)8-barrel fold. nih.govcazypedia.org An example is the α-L-fucosidase isoenzyme 2 from Paenibacillus thiaminolyticus. iucr.orgcazypedia.org
Glycoside Hydrolase Family 29 (GH29) Members
Overview of Biological Significance in Glycobiology
α-L-fucosidases are of significant interest in glycobiology due to their involvement in the modification of fucosylated glycoconjugates, which are key players in a multitude of biological processes. frontiersin.orgwikipedia.org These enzymes participate in the degradation of complex carbohydrates, allowing organisms to utilize fucose as a nutrient source. oup.com
In mammals, α-L-fucosidase is a lysosomal enzyme responsible for hydrolyzing fucose from glycoproteins. wikipedia.orgebi.ac.uk Deficiency of this enzyme leads to fucosidosis, a severe lysosomal storage disorder. wikipedia.org Fucosylated structures are also involved in cell-cell recognition, such as the Lewis blood group antigens and selectin ligands that mediate leukocyte adhesion during inflammation. csic.esoup.com
Furthermore, α-L-fucosidases play a role in host-microbe interactions. For instance, the ability of gut bacteria like Bifidobacterium to utilize fucosylated oligosaccharides from human milk is crucial for the establishment of a healthy infant gut microbiota. oup.comnih.gov In some organisms, these enzymes are implicated in fertilization. frontiersin.orgwikipedia.org The diverse roles of fucosylated glycans underscore the biological importance of the α-L-fucosidases that process them. frontiersin.orgcsic.es
Properties
CAS No. |
9075-65-4 |
|---|---|
Molecular Formula |
C189H218N36O29 |
Molecular Weight |
3458 g/mol |
IUPAC Name |
7-[1-[4-[6-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[2-[2-[2-[2-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[6-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl-methylamino]prop-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C50H61N9O9.C48H55N9O7.C48H57N9O6.C43H45N9O7/c1-55(25-27-65-29-31-67-32-30-66-28-26-57-44(61)17-16-42(50(57)64)58-33-39-38(49(58)63)9-5-10-40(39)51)22-6-11-43(60)56-23-19-34(20-24-56)41-18-21-53-48-45(47(52)62)46(54-59(41)48)35-12-14-37(15-13-35)68-36-7-3-2-4-8-36;1-53(26-7-2-3-8-28-55-40(59)21-20-38(47(55)62)56-46(61)35-13-9-14-36(49)41(35)48(56)63)27-10-15-39(58)54-29-23-31(24-30-54)37-22-25-51-45-42(44(50)60)43(52-57(37)45)32-16-18-34(19-17-32)64-33-11-5-4-6-12-33;1-53(26-7-2-3-8-28-55-42(59)21-20-40(48(55)62)56-31-37-36(47(56)61)13-9-14-38(37)49)27-10-15-41(58)54-29-23-32(24-30-54)39-22-25-51-46-43(45(50)60)44(52-57(39)46)33-16-18-35(19-17-33)63-34-11-5-4-6-12-34;1-49(25-21-45-31-9-5-8-30-36(31)43(58)51(42(30)57)33-14-15-34(53)47-41(33)56)22-19-35(54)50-23-17-26(18-24-50)32-16-20-46-40-37(39(44)55)38(48-52(32)40)27-10-12-29(13-11-27)59-28-6-3-2-4-7-28/h2-15,34,41-42,53H,16-33,51H2,1H3,(H2,52,62);4-6,9-19,31,37-38,51H,2-3,7-8,20-30,49H2,1H3,(H2,50,60);4-6,9-19,32,39-40,51H,2-3,7-8,20-31,49H2,1H3,(H2,50,60);2-13,19,22,26,32-33,45-46H,14-18,20-21,23-25H2,1H3,(H2,44,55)(H,47,53,56) |
InChI Key |
DJCUYIKKKRVJKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCOCCOCCOCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)C=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N |
physical_description |
White powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Structural Biology of α L Fucosidases
Quaternary Structure and Oligomerization States
α-L-fucosidases can exist in various oligomerization states, ranging from monomers to complex multimeric assemblies. The quaternary structure is often crucial for their stability and, in some instances, their catalytic activity. For example, the α-L-fucosidase from Thermotoga maritima assembles into a hexamer. nih.gov In contrast, the α-L-fucosidase isoenzyme 2 from Paenibacillus thiaminolyticus (a member of the GH151 family) functions as a tetramer of a novel type. nih.gov This tetrameric arrangement is significant as it contributes to the formation of a complete active site through a phenomenon known as active site complementation, where residues from an adjacent monomer contribute to the active site of its neighbor. nih.govresearchgate.net The α-L-fucosidase from Lactobacillus casei, AlfC, has also been observed to exist as a tetramer in solution. researchgate.net While the functional significance of the quaternary structure is not always clear, it can play a role in modulating enzyme activity and stability. researchgate.net
Domain Architecture and Fold Types
Microbial α-L-fucosidases are typically modular proteins, comprising a catalytic domain and one or more accessory domains. nih.gov This modular organization contributes to the diversity of their substrate specificities and biological roles. nih.gov
The catalytic domain is the core functional unit of the enzyme and exhibits distinct structural folds depending on the glycoside hydrolase (GH) family to which the α-L-fucosidase belongs. nih.gov These folds create the structural scaffold for the active site. nih.gov
(β/α)8-barrel: This fold, also known as a TIM-barrel, is characteristic of α-L-fucosidases from the GH29 and GH151 families. nih.govresearchgate.net The α-L-fucosidase from Thermotoga maritima possesses a catalytic domain with a (β/α)8-like fold. nih.gov The putative structure of the α-L-fucosidase EntFuc also shows a typical GH29 organization with a β/α 8-like barrel domain. researchgate.net
(α/α)6 barrel: This fold is found in the catalytic domains of GH95 α-L-fucosidases. nih.govresearchgate.net
Parallel β-helix: This structural motif is characteristic of the catalytic domain of GH141 α-L-fucosidases. nih.govresearchgate.net
| GH Family | Catalytic Domain Fold |
|---|---|
| GH29 | (β/α)8-barrel |
| GH95 | (α/α)6 barrel |
| GH141 | Parallel β-helix |
| GH151 | (β/α)8-barrel |
In addition to the catalytic domain, many α-L-fucosidases possess accessory domains that can have various functions, including substrate binding and modulating enzyme localization. nih.govmdpi.com
C-terminal β-sandwich: This is a common accessory domain found in α-L-fucosidases from several GH families. nih.gov For instance, GH29 enzymes often have one or two C-terminal β-sandwich domains. nih.gov The α-L-fucosidase from Thermotoga maritima also features a C-terminal β-sandwich domain. nih.gov Similarly, the GH151 fucosidase has a C-terminal β-sandwich fold. nih.gov
βγ-crystallin domain: While not explicitly detailed in the provided context, the presence of various other accessory domains has been noted. For example, some GH29 fucosidases have ancillary domains annotated as CBM32 or CBM35, which are carbohydrate-binding modules. nih.gov The GH95 fucosidase AfcA has an additional helical barrel protruding from the N-terminal domain. nih.gov Furthermore, the GH151 fucosidase ALfuk2 possesses a Rossman fold domain. nih.gov
Active Site Characterization and Conformational Dynamics
The active site of α-L-fucosidases is a precisely shaped pocket where substrate binding and catalysis occur. researchgate.net Its properties and dynamic nature are critical for enzymatic function. researchgate.netnih.gov
The active site pocket is lined with specific amino acid residues that interact with the fucose moiety and the aglycone portion of the substrate. researchgate.net In GH29 α-L-fucosidases, the catalytic machinery typically involves a catalytic nucleophile (an aspartate residue) and a general acid/base catalyst (a glutamate (B1630785) residue). nih.govnih.gov For example, in the α-L-fucosidase from Thermotoga maritima, Asp244 is the catalytic nucleophile and Glu266 is the Brønsted acid/base. nih.gov Similarly, in EntFuc, the putative catalytic nucleophile is Asp236 and the acid/base catalyst is Glu285. nih.gov The active site of AlfC from Lactobacillus casei features an aromatic subsite adjacent to the active site that specifically accommodates the N-acetylglucosamine (GlcNAc) in α(1,6)-linkages. researchgate.netnih.gov The accessibility and enclosure of the active site pocket can influence substrate specificity. nih.govmdpi.com
The active site of α-L-fucosidases is not static; it can undergo conformational changes that are essential for the catalytic cycle. tandfonline.com These dynamics often involve the movement of loops surrounding the active site, leading to "open" and "closed" conformations. researchgate.netnih.govtandfonline.com
Post-Translational Modifications
Post-translational modifications (PTMs) are covalent processing events that alter the properties of a protein by proteolytic cleavage or by adding a modifying group to one or more amino acids. For α-L-fucosidases, as with many lysosomal hydrolases, these modifications are critical for their biological activity and correct cellular localization.
N-Glycosylation
N-glycosylation is a ubiquitous and vital post-translational modification where a carbohydrate moiety, or glycan, is attached to the amide nitrogen of an asparagine (Asn) residue. This process is crucial for the proper folding, stability, and trafficking of many glycoproteins.
In human α-L-fucosidase (FUCA1), three specific asparagine residues have been identified as sites for N-linked glycosylation: Asn241, Asn268, and Asn382. The oligosaccharides attached at these locations are known to be partially sialylated.
The presence of N-glycans can significantly impact the stability of α-L-fucosidase. Glycosylation can protect the enzyme from proteolytic degradation, thermal denaturation, and aggregation by maintaining its optimal conformation. universiteitleiden.nl The hydrophilic nature of the attached glycans can shield the protein surface, influencing its solubility and interactions with other molecules. nih.gov While site-directed mutagenesis has been a powerful tool to elucidate the role of specific N-glycosylation sites in other lysosomal enzymes, similar detailed studies on α-L-fucosidase are not as extensively documented. researchgate.net However, it is well-established that for many lysosomal proteins, the absence of N-glycosylation can lead to misfolding and retention in the endoplasmic reticulum, preventing their transport to the lysosome.
The structural analysis of the N-glycans themselves on α-L-fucosidase is an area of ongoing research. Mass spectrometry-based techniques are powerful tools for characterizing the complex structures of these glycans, including the determination of core and antennary fucosylation, which can be present in addition to the terminal sialic acid residues. universiteitleiden.nlnih.govacs.org
Below is an interactive data table summarizing the identified N-glycosylation sites in human α-L-fucosidase.
| Glycosylation Site | Amino Acid | Description |
| Site 1 | Asparagine (N) 241 | A known site of N-linked glycosylation. |
| Site 2 | Asparagine (N) 268 | A known site of N-linked glycosylation. |
| Site 3 | Asparagine (N) 382 | A known site of N-linked glycosylation. |
Sialylation
The negatively charged sialic acid residues can influence the protein's conformation and its interactions with other molecules. nih.gov For many glycoproteins, sialylation can extend their serum half-life by masking underlying galactose residues from recognition by hepatic asialoglycoprotein receptors, which would otherwise lead to their clearance. universiteitleiden.nl
In the context of lysosomal enzymes, sialylation, in conjunction with mannose-6-phosphate (B13060355) (M6P) markers, is part of the complex signaling system that directs these proteins to the lysosome. Sialidases, or neuraminidases, are enzymes that remove terminal sialic acid residues, and their activity is crucial for the proper degradation of sialoglycoconjugates within the lysosome. scispace.commdpi.com The interplay between sialylation and desialylation is a key aspect of lysosomal biology.
While the presence of sialic acid on α-L-fucosidase is established, detailed studies on how varying levels of sialylation directly impact its enzymatic activity, stability, and lysosomal targeting efficiency are still emerging. The development of advanced analytical techniques, such as mass spectrometry, is enabling more precise characterization of the sialylation patterns on glycoproteins like α-L-fucosidase. universiteitleiden.nl
The following table provides a summary of the key aspects of sialylation in the context of α-L-fucosidase.
| Modification | Description | Functional Implications |
| Sialylation | Addition of terminal sialic acid residues to N-glycans. | Influences protein conformation, stability, and is involved in the complex process of lysosomal targeting. |
Catalytic Mechanisms and Enzymatic Kinetics
General Principles of Glycoside Hydrolysis by α-L-Fucosidases
The hydrolysis of a glycosidic bond is a thermodynamically favorable but kinetically slow process, requiring enzymatic catalysis to proceed at biologically relevant rates. α-L-fucosidases, like other glycoside hydrolases, provide a specialized active site environment that stabilizes the transition state of the reaction, thereby lowering the activation energy. The core of this catalysis involves two key amino acid residues, typically carboxylic acids (Aspartate or Glutamate), that act as a nucleophile and a general acid/base catalyst. oup.comnih.govacs.org
The specific mechanism, either retaining or inverting, determines the stereochemical outcome at the anomeric carbon of the released fucose. Retaining enzymes yield a product with the same anomeric configuration as the substrate, while inverting enzymes produce a product with the opposite configuration. oup.commdpi.comresearchgate.net This fundamental difference arises from the distinct catalytic strategies employed by each enzyme family.
Retaining Mechanism: Double-Displacement Catalysis
α-L-fucosidases belonging to the GH29 family utilize a retaining mechanism, which proceeds via a two-step, double-displacement reaction. mdpi.comresearchgate.netrsc.org This mechanism involves the formation of a covalent glycosyl-enzyme intermediate. oup.comnih.gov The two catalytic steps each proceed with an inversion of stereochemistry, resulting in a net retention of the anomeric configuration in the final product. mdpi.com
The process begins with the glycosylation step, where one catalytic residue acts as a nucleophile, attacking the anomeric carbon of the fucose residue. Simultaneously, the other catalytic residue, acting as a general acid, protonates the glycosidic oxygen, facilitating the departure of the aglycone (the rest of the glycan). oup.comrsc.org This leads to the formation of a covalent fucosyl-enzyme intermediate. oup.com
In the second step, deglycosylation, the general acid/base residue now activates a water molecule, which then acts as a nucleophile, attacking the anomeric carbon of the fucosyl-enzyme intermediate. oup.com This hydrolyzes the intermediate, releasing the fucose with its original α-anomeric configuration and regenerating the free enzyme. mdpi.com Each of these steps passes through an oxocarbenium ion-like transition state. unibo.itresearchgate.net
The catalytic nucleophile in retaining α-L-fucosidases is a crucial residue responsible for the initial attack on the substrate. In the GH29 family, this role is consistently played by a conserved aspartate residue. cazypedia.orgresearchgate.net
Experimental evidence has confirmed the identity of this nucleophile in several α-L-fucosidases. For instance, in the enzyme from Thermotoga maritima (Tmα-fuc), Asp224 was identified as the catalytic nucleophile through the trapping of a 2-deoxy-2-fluorofucosyl-enzyme intermediate and subsequent analysis. cazypedia.org Similarly, in the α-L-fucosidase from Sulfolobus solfataricus (Ssα-fuc), Asp242 was identified as the nucleophile. nih.govcazypedia.org The human lysosomal α-L-fucosidase (FUCA1) also utilizes an aspartate residue, Asp225, as its catalytic nucleophile. cazypedia.org The conservation of this aspartate residue across the GH29 family highlights its fundamental role in the catalytic mechanism. researchgate.netoup.com
In contrast to the highly conserved catalytic nucleophile, the identity of the general acid/base catalyst in GH29 α-L-fucosidases is not strictly conserved across the entire family. oup.comcapes.gov.brnih.gov This variability has necessitated detailed studies for its identification in different enzymes. The general acid/base catalyst is typically a glutamate (B1630785) residue. nih.gov
In Thermotoga maritima α-L-fucosidase, Glu266 has been identified as the general acid/base catalyst. cazypedia.org In the human enzyme, Glu289 fulfills this role. cazypedia.org However, studies on the α-L-fucosidase from Sulfolobus solfataricus have suggested a more complex scenario, potentially involving a catalytic triad (B1167595) where Glu58 and Glu292 cooperate in the acid/base role. nih.gov The distance between the catalytic nucleophile and the general acid/base catalyst is typically around 5.5 Å, which is a characteristic feature of retaining glycosidases. researchgate.netcazypedia.org
| Enzyme Source | Catalytic Nucleophile | General Acid/Base Catalyst | Reference |
|---|---|---|---|
| Thermotoga maritima | Asp224 | Glu266 | cazypedia.org |
| Sulfolobus solfataricus | Asp242 | Glu58 / Glu292 | nih.gov |
| Human (FUCA1) | Asp225 | Glu289 | cazypedia.org |
| Bacteroides thetaiotaomicron (GH29B) | Asp204 | Glu249 | researchgate.net |
Inverting Mechanism: Single-Displacement Catalysis
α-L-fucosidases belonging to the GH95 family employ an inverting mechanism, which occurs through a single-displacement reaction. oup.commdpi.comresearchgate.net This mechanism involves a direct attack by a water molecule on the anomeric carbon of the fucose residue, leading to an inversion of the stereochemistry at this position. oup.comunibo.it
In this single-step process, two catalytic residues, typically glutamate or aspartate, act in concert. nih.gov One residue functions as a general base, activating a water molecule by deprotonating it, thereby increasing its nucleophilicity. The other residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone. oup.comwhiterose.ac.uk The activated water molecule then attacks the anomeric carbon in a manner that results in the inversion of its configuration from α to β. capes.gov.br
The single-displacement mechanism of inverting α-L-fucosidases proceeds through a high-energy transition state that has significant oxocarbenium ion-like character. oup.comacs.org In this transition state, the anomeric carbon (C1) is sp2-hybridized, and a partial positive charge develops, which is stabilized by the ring oxygen. acs.org The sugar ring becomes distorted from its typical chair conformation to a conformation where C5, O5, C1, and C2 are more coplanar, which is necessary to stabilize the oxocarbenium ion. acs.org Unlike the retaining mechanism, no covalent glycosyl-enzyme intermediate is formed. oup.com
In the inverting mechanism, a water molecule serves as the direct nucleophile that attacks the anomeric carbon of the fucose residue. whiterose.ac.uk The positioning and activation of this water molecule are critical for catalysis. In the active site of GH95 fucosidases, the two catalytic carboxylates are positioned further apart than in retaining enzymes, typically around 10.5 Å. capes.gov.br This spacing allows for the simultaneous binding of the substrate and a water molecule. whiterose.ac.ukcapes.gov.br
For example, in the 1,2-α-L-fucosidase from Bifidobacterium bifidum, structural studies have shown a water molecule positioned for an "in-line" nucleophilic attack on the anomeric carbon of the fucose moiety. researchgate.net This water molecule is activated by a general base catalyst, which abstracts a proton, enhancing its nucleophilicity for the subsequent attack that cleaves the glycosidic bond. researchgate.net
Substrate Specificity and Linkage Hydrolysis Preferences
The substrate specificity of α-L-fucosidase is diverse and depends on the enzyme's origin and its classification within glycoside hydrolase (GH) families, primarily GH29 and GH95. nih.govportlandpress.com These enzymes catalyze the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates and oligosaccharides. The specificity is largely determined by the type of fucosidic linkage—α-1,2, α-1,3, α-1,4, or α-1,6—and the nature of the underlying sugar chain. acs.orgmdpi.com
Hydrolysis of the α-1,2 fucosidic linkage is a key activity for α-L-fucosidases involved in the degradation of significant biological structures such as the H-antigen of the ABO blood group system and human milk oligosaccharides (HMOs) like 2'-fucosyllactose (B36931) (2'FL).
Certain α-L-fucosidases exhibit high specificity for this linkage. A notable example is the AfcA enzyme from Bifidobacterium bifidum, a member of the GH95 family, which specifically hydrolyzes the terminal α-(1→2)-fucosidic linkages in substrates like 2'FL and lacto-N-fucopentaose I. asm.orgcsic.es This enzyme operates through an inverting mechanism. nih.gov Similarly, an α-L-fucosidase from the bacterium Elizabethkingia meningoseptica (csFase I) demonstrates high activity against α-1,2 fucosylated substrates and can effectively remove H antigens from human red blood cells. scispace.com Fucosidases from other microbial sources, such as Aspergillus niger, also abolish H antigen activity by cleaving this bond. plos.org
In contrast, many α-L-fucosidases belonging to the GH29A subfamily have broader substrate specificities and can act on α-1,2 linkages in addition to other linkage types. acs.orgmdpi.com For instance, the α-L-fucosidase from Thermotoga maritima is thought to remove α-1,2 linked fucosyl side chains. cazypedia.org The PnfucA enzyme from Prevotella nigrescens shows moderate activity on the Fuc-α(1,2)-Gal terminal structure. acs.org Some enzymes, however, are unable to cleave this linkage; for example, AfcB from Bifidobacterium bifidum does not hydrolyze 2'-FL. oup.com
The cleavage of α-1,3 fucosidic linkages is characteristic of many α-L-fucosidases, particularly those in the GH29 family. This linkage is found in important structures like 3-fucosyllactose (B594375) (3FL), a component of HMOs, and Lewis antigens (e.g., Lewis x).
Enzymes from the GH29B subfamily are often specialized for α-1,3 and α-1,4 linkages. acs.orgmdpi.com A prime example is the AfcB enzyme from Bifidobacterium bifidum, which efficiently hydrolyzes α-1,3 (and α-1,4) linkages in substrates like 3-FL and Lewis a/x antigens but is inactive against α-1,2 and α-1,6 linkages. oup.com Metagenomic studies of the infant gut have identified several α-L-fucosidases (Fuc18, Fuc19A, Fuc35B, Fuc39, Fuc1584) with hydrolytic activity on α-1,3/4-linked fucose. asm.org
Other enzymes with broader specificity, such as those in the GH29A subfamily, also cleave this bond. The α-L-fucosidase from Bacillus circulans can cleave α-1,3 linkages, and PnfucA from Prevotella nigrescens is highly reactive toward substrates with this linkage. acs.orgbiorxiv.org
Similar to the α-1,3 linkage, the hydrolysis of α-1,4 fucosidic bonds is a common trait of GH29 family α-L-fucosidases. This linkage is present in fucosylated glycans such as Lewis a and Lewis b antigens.
Many of the same enzymes that act on α-1,3 linkages are also active on α-1,4 linkages. The AfcB enzyme from Bifidobacterium bifidum specifically hydrolyzes both α-1,3 and α-1,4 fucosidic bonds. oup.com Likewise, several α-L-fucosidases identified from infant gut microbiota (Fuc18, Fuc19A, Fuc35B, Fuc39) and the PnfucA enzyme from Prevotella nigrescens show robust activity toward α-1,4 linked fucose. acs.orgasm.org An α-L-fucosidase from Bacillus circulans is also capable of cleaving this linkage. biorxiv.org
Some enzymes show a strict regioselectivity for this bond. For example, the Fp231 enzyme from a marine Paraglaciecola sp. was found to selectively hydrolyze Fuc(α1,4)GlcNAc, representing a novel substrate specificity. researchgate.net In contrast, some fucosidases, like AlfA from Lactobacillus casei, are unable to hydrolyze the α-1,4 linkage in Lewis a antigen. researchgate.net
The α-1,6 fucosidic linkage, which attaches fucose to the core N-acetylglucosamine (GlcNAc) of N-glycans, is notoriously difficult to cleave. However, a number of α-L-fucosidases have been identified that can hydrolyze this "core" fucose.
Several enzymes from the infant gut metagenome, including Fuc30, Fuc35A, Fuc193, and Fuc1584, display activity against α-1,6-linked fucosyl residues. asm.org Fuc30, in particular, was active only on this linkage. asm.org The AlfC enzyme from Lactobacillus casei shows a clear preference for the α(1,6)-linked FucGlcNAc disaccharide. acs.org PnfucA from Prevotella nigrescens also demonstrates high efficiency in cleaving α-1,6-linked core fucose. acs.org Conversely, many α-L-fucosidases are unable to act on this linkage. The enzyme from Bacillus circulans and AfcB from Bifidobacterium bifidum both fail to hydrolyze the α-1,6 bond. oup.combiorxiv.org
Synthetic chromogenic and fluorogenic substrates are widely used to assay α-L-fucosidase activity and to characterize their enzymatic properties. Common examples include p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), and 2-chloro-4-nitrophenyl-α-L-fucopyranoside (CNP-Fuc).
Activity towards these substrates often correlates with the enzyme's subfamily classification. GH29A subfamily enzymes generally show broad substrate specificity and are able to hydrolyze synthetic substrates like pNP-Fuc. mdpi.com For example, α-L-fucosidases from Thermotoga maritima and those discovered in a soil metagenome readily hydrolyze pNP-Fuc. cazypedia.org In contrast, members of the GH29B subfamily, which are more specific to α-1,3/4-fucosidic linkages, are typically unable to hydrolyze pNP-Fuc. acs.org The AfcB enzyme from B. bifidum is a key example of a GH29B enzyme that does not act on pNP-Fuc. oup.com
The fluorogenic substrate 4-methylumbelliferyl-α-L-fucopyranoside is also commonly used in activity assays for various fucosidases, including the recombinant enzyme from T. maritima and human lysosomal α-L-fucosidase. cazypedia.org
2-chloro-4-nitrophenyl-α-L-fucopyranoside (CNP-Fuc) is another valuable synthetic substrate. Its lower pKa value compared to pNP-Fuc allows for continuous monitoring of enzyme activity at slightly acidic pH levels. researchgate.net Several GH29A and GH151 α-L-fucosidases have been characterized using CNP-Fuc. scispace.comoup.comresearchgate.net
Enzyme Kinetics
The kinetic parameters of α-L-fucosidase, including the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), vary widely depending on the enzyme source, the specific substrate, and reaction conditions. These parameters provide insight into the enzyme's affinity for its substrate and its catalytic efficiency (kcat/Km).
For instance, the α-L-fucosidase PnfucA from Prevotella nigrescens exhibits a Km of 0.56 mM and a kcat of 66.5 s⁻¹ when using p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) as the substrate. acs.org Fucosidases isolated from an alpaca faeces metagenome showed Km values for pNP-Fuc ranging from 79.7 µM to 1401.1 µM. mdpi.com The Fuc25D enzyme from this source had the highest substrate affinity (lowest Km) and a kcat of 28.87 s⁻¹. mdpi.com
When acting on natural substrates, the kinetics can differ. The marine fucosidase Fp231 from Paraglaciecola sp., which is specific for the Fuc(α1,4)GlcNAc disaccharide, has a Km of 660 µM and a kcat of 1.3 s⁻¹ for this substrate. nih.gov
The following tables summarize kinetic data for various α-L-fucosidases with different substrates.
Table 1: Kinetic Parameters of α-L-Fucosidases with Synthetic Substrates
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Reference |
|---|---|---|---|---|---|
| Prevotella nigrescens (PnfucA) | pNP-Fuc | 0.56 | 66.5 | 118.8 | acs.org |
| Alpaca Faeces Metagenome (Fuc25D) | pNP-Fuc | 0.08 | 28.87 | 360.9 | mdpi.com |
| Alpaca Faeces Metagenome (Fuc25E) | pNP-Fuc | 0.085 | 1.55 | 18.2 | mdpi.com |
| Alpaca Faeces Metagenome (Fuc25A) | pNP-Fuc | 0.29 | 1.18 | 4.1 | mdpi.com |
| Alpaca Faeces Metagenome (Fuc25C) | pNP-Fuc | 1.4 | 1.64 | 1.2 | mdpi.com |
| Soil Metagenome (Mfuc1) | pNP-Fuc | 0.20 | - | - | cazypedia.org |
| Soil Metagenome (Mfuc5) | pNP-Fuc | 0.07 | - | - | cazypedia.org |
| Dalbergia cochinchinensis | pNP-β-D-fucoside | 0.54 | 151 | 279.6 |
(-) Indicates data not reported.
Table 2: Kinetic Parameters of α-L-Fucosidases with Natural Substrates
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Reference |
|---|---|---|---|---|---|
| Paraglaciecola sp. (Fp231) | Fuc(α1,4)GlcNAc | 0.66 | 1.3 | 1.97 | nih.gov |
Compound Name Table
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| α-L-fucosidase | alpha-L-fucoside fucohydrolase |
| p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) | 4-nitrophenyl α-L-fucopyranoside |
| 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) | 7-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl α-L-fucopyranoside |
| 2-chloro-4-nitrophenyl-α-L-fucopyranoside (CNP-Fuc) | 2-chloro-4-nitrophenyl α-L-fucopyranoside |
| 2'-fucosyllactose (2'FL) | α-L-Fuc-(1→2)-β-D-Gal-(1→4)-D-Glc |
| 3-fucosyllactose (3FL) | β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-Glc |
| Lacto-N-fucopentaose I | α-L-Fucp-(1→2)-β-D-Galp-(1→3)-β-D-GlcNAcp-(1→3)-β-D-Galp-(1→4)-D-Glc |
| Lewis a | β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-D-GlcNAc |
| Lewis x | β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-GlcNAc |
| Fuc(α1,4)GlcNAc | α-L-fucopyranosyl-(1→4)-N-acetyl-D-glucosamine |
| Fuc(α1,6)GlcNAc | α-L-fucopyranosyl-(1→6)-N-acetyl-D-glucosamine |
| Fuc-α(1,2)-Gal | α-L-fucopyranosyl-(1→2)-D-galactose |
| N-acetylglucosamine (GlcNAc) | N-acetyl-D-glucosamine |
Kinetic Parameters (e.g., Km, kcat)
The kinetic parameters Km (Michaelis constant) and kcat (turnover number) provide insight into the enzyme's affinity for its substrate and its catalytic efficiency. These values can vary significantly depending on the source of the α-L-fucosidase and the specific substrate used.
For instance, two α-L-fucosidase isoenzymes from Paenibacillus thiaminolyticus, iso1 and iso2, exhibited different kinetic properties when acting on the chromogenic substrate p-nitrophenyl α-L-fucopyranoside (pNP-α-L-Fuc). Iso1 had a Km of 0.44 mmol/L and a kcat of 58.7 s⁻¹, while iso2 showed a Km of 0.52 mmol/L and a higher kcat of 111 s⁻¹. vscht.cz The resulting catalytic efficiencies (kcat/Km) were 133 (mmol/L)⁻¹ s⁻¹ for iso1 and 213 (mmol/L)⁻¹ s⁻¹ for iso2, indicating that iso2 is more efficient at hydrolyzing pNP-α-L-Fuc under the tested conditions. vscht.cz
Similarly, a novel α-L-fucosidase, FpFucA, isolated from the fungus Fusarium proliferatum LE1, displayed a Km of 1.1 ± 0.1 mM and a kcat of 39.8 ± 1.8 s⁻¹ for pNP-α-L-Fuc. researchgate.net An α-L-fucosidase from Bombyx mori (BmFucA) showed a Km of 0.2 ± 0.02 mM and a kcat of 12.5 ± 0.5 s⁻¹ for the same substrate. nii.ac.jp
The kinetic parameters for α-L-fucosidases from various other sources have also been determined. For example, an enzyme from Prevotella nigrescens (△20PnfucA) had a Km of 0.56 ± 0.05 mM and a kcat of 66.5 ± 2 s⁻¹. diva-portal.org A glycosidase from Dalbergia cochinchinensis with β-fucosidase activity also hydrolyzed p-NP-β-D-fucoside with a Km of 0.54 mM and a kcat of 151 s⁻¹. nih.gov
A study on metagenome-derived α-L-fucosidases found that the Km values for eight different enzymes ranged from 0.07 mM to 0.31 mM when using pNP-Fuc as the substrate. plos.org
Table 1: Kinetic Parameters of α-L-fucosidase from Various Sources
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) | Reference |
|---|---|---|---|---|---|
| Paenibacillus thiaminolyticus iso1 | pNP-α-L-Fuc | 0.44 | 58.7 | 133.4 | vscht.cz |
| Paenibacillus thiaminolyticus iso2 | pNP-α-L-Fuc | 0.52 | 111 | 213.5 | vscht.cz |
| Fusarium proliferatum LE1 | pNP-α-L-Fuc | 1.1 | 39.8 | 36.2 | researchgate.net |
| Bombyx mori | pNP-α-L-Fuc | 0.2 | 12.5 | 62.5 | nii.ac.jp |
| Prevotella nigrescens (△20PnfucA) | pNP-Fuc | 0.56 | 66.5 | 118.8 | diva-portal.org |
| Dalbergia cochinchinensis | p-NP-β-D-fucoside | 0.54 | 151 | 279.6 | nih.gov |
| Metagenome-derived (Mfuc1) | pNP-Fuc | 0.12 | - | - | plos.org |
| Metagenome-derived (Mfuc2) | pNP-Fuc | 0.31 | - | - | plos.org |
| Metagenome-derived (Mfuc3) | pNP-Fuc | 0.07 | - | - | plos.org |
| Metagenome-derived (Mfuc4) | pNP-Fuc | 0.13 | - | - | plos.org |
| Metagenome-derived (Mfuc5) | pNP-Fuc | 0.23 | - | - | plos.org |
| Metagenome-derived (Mfuc7) | pNP-Fuc | 0.16 | - | - | plos.org |
| Metagenome-derived (Mfuc8) | pNP-Fuc | 0.29 | - | - | plos.org |
| Thermotoga maritima | pNP-fucoside | 0.035 | 9.4 | 268.6 | researchgate.net |
| Arabidopsis thaliana (FUCO2_ARATH) | 2-fucosyllactose | 0.65 | - | - | uniprot.org |
| Arabidopsis thaliana (FUCO2_ARATH) | polymeric xyloglucan (B1166014) | 1.5 | - | - | uniprot.org |
Km values for metagenome-derived fucosidases were reported, but corresponding kcat values were not provided in the source. Data for Dalbergia cochinchinensis is for p-NP-β-D-fucoside.
pH and Temperature Optima for Activity
The enzymatic activity of α-L-fucosidase is highly dependent on pH and temperature. The optimal conditions vary among enzymes from different organisms, reflecting their adaptation to specific cellular environments.
The α-L-fucosidase iso2 from Paenibacillus thiaminolyticus exhibits its highest activity at a pH of 6.5 and a temperature of 50°C. vscht.cz In contrast, the iso1 enzyme from the same organism has a pH optimum of 8.2 and a temperature optimum of 48°C. oup.com
A study of three recombinant α-L-fucosidases (AlfA, AlfB, and AlfC) from Lacticaseibacillus rhamnosus INIA P603 revealed distinct optimal conditions. AlfA works best at pH 4.0 and 60°C, AlfB at pH 5.0 and 40°C, and AlfC at pH 5.0 and 50°C. nih.gov
An α-L-fucosidase from the thermophilic bacterium Thermotoga maritima shows a remarkably high temperature optimum of 95°C and a pH optimum of 5.0. megazyme.com Another thermostable α-L-fucosidase, Fuc123, derived from an environmental DNA source, has a temperature optimum of around 65°C and a pH optimum of approximately 6.5. prokazyme.com
A particularly interesting finding is the α-L-fucosidase Mfuc6 from a soil metagenome, which has a pH optimum of 9.0, one of the highest reported for this class of enzymes. plos.org Most other metagenome-derived α-L-fucosidases in the same study were most active in the pH range of 6-7. plos.org
Table 2: pH and Temperature Optima for α-L-fucosidase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|
| Paenibacillus thiaminolyticus iso1 | 8.2 | 48 | oup.com |
| Paenibacillus thiaminolyticus iso2 | 6.5 | 50 | vscht.cz |
| Lacticaseibacillus rhamnosus AlfA | 4.0 | 60 | nih.gov |
| Lacticaseibacillus rhamnosus AlfB | 5.0 | 40 | nih.gov |
| Lacticaseibacillus rhamnosus AlfC | 5.0 | 50 | nih.gov |
| Thermotoga maritima | 5.0 | 95 | megazyme.com |
| Environmental DNA (Fuc123) | 6.5 | 65 | prokazyme.com |
| Soil Metagenome (Mfuc6) | 9.0 | - | plos.org |
| Arabidopsis thaliana (FUCO2_ARATH) | 5.0 | - | uniprot.org |
| Microorganism | 7.5 | 80 | medchemexpress.com |
| Dalbergia cochinchinensis | 5.0 | - | nih.gov |
| Takara Bio (Alpha 1, 3/4-L Fucosidase) | 6.0 | - | takarabio.com |
Optimal temperature or pH was not specified in all sources.
Substrate Inhibition Phenomena
Substrate inhibition is a phenomenon where the enzyme's activity decreases at high substrate concentrations. This has been observed for several α-L-fucosidases, particularly when using artificial substrates like pNP-α-L-Fuc.
The α-L-fucosidase iso1 from Paenibacillus thiaminolyticus exhibits substrate inhibition with a reported inhibition constant (KS) of 83 ± 8 mmol/L. oup.com Similarly, the iso2 enzyme from the same organism is also subject to substrate inhibition with a Ks of 79 ± 20 mmol/L. vscht.cz
A study of seven novel α-L-fucosidases from a soil metagenome revealed that six of them were inhibited by their substrate, pNP-Fuc. researchgate.netplos.org The inhibition constant (Ki) for these enzymes ranged from 2.6 mM to 30.1 mM. plos.org The α-L-fucosidase from Thermotoga maritima also shows substrate inhibition with a Ki of 640 ± 80 µM. researchgate.net
The inhibition of α-L-fucosidases by the substrate L-fucose has also been noted as a potential reason for poor transfucosylation reaction yields when L-fucose is used as an acceptor molecule. mdpi.com
Table 3: Substrate Inhibition of α-L-fucosidase
| Enzyme Source | Substrate | Inhibition Constant (Ki/KS) | Reference |
|---|---|---|---|
| Paenibacillus thiaminolyticus iso1 | pNP-α-L-Fuc | 83 mmol/L | oup.com |
| Paenibacillus thiaminolyticus iso2 | pNP-α-L-Fuc | 79 mmol/L | vscht.cz |
| Metagenome-derived (Mfuc1) | pNP-Fuc | 2.6 mM | plos.org |
| Metagenome-derived (Mfuc2) | pNP-Fuc | 30.1 mM | plos.org |
| Metagenome-derived (Mfuc3) | pNP-Fuc | 10.7 mM | plos.org |
| Metagenome-derived (Mfuc4) | pNP-Fuc | 13.9 mM | plos.org |
| Metagenome-derived (Mfuc5) | pNP-Fuc | 16.1 mM | plos.org |
| Metagenome-derived (Mfuc7) | pNP-Fuc | 13.6 mM | plos.org |
| Metagenome-derived (Mfuc8) | pNP-Fuc | 20.4 mM | plos.org |
| Thermotoga maritima | pNP-fucoside | 640 µM | researchgate.net |
Biological Roles and Physiological Functions of α L Fucosidases
Role in Glycoconjugate Metabolism and Turnover
The metabolic significance of α-L-fucosidases is underscored by their involvement in the lysosomal degradation pathway. nih.govmdpi.comnovusbio.comebi.ac.uk Within the lysosome, these enzymes are responsible for the stepwise breakdown of fucose-containing macromolecules. klarity.healthmdpi.comnih.govnih.gov A deficiency in α-L-fucosidase activity leads to a rare and severe lysosomal storage disorder known as fucosidosis, characterized by the accumulation of fucosylated compounds in various tissues, leading to progressive neurological and psychomotor deterioration. mdpi.comnih.govorpha.net
α-L-Fucosidases are exo-acting glycoside hydrolases that cleave L-fucose residues from the non-reducing ends of oligosaccharide chains. aai.orgoup.comasm.org These fucose residues can be linked via various glycosidic bonds, most commonly α-1,2 to galactose, and α-1,3, α-1,4, and α-1,6 to N-acetylglucosamine. jcancer.orgoup.comnih.gov The enzyme's ability to hydrolyze these different linkages is crucial for the complete degradation of complex glycans. nih.govoup.com
The breakdown process is vital for recycling monosaccharides and preventing the toxic buildup of undigested glycoconjugates. ontosight.aimdpi.com Lysosomal α-L-fucosidase is a key player in the degradation of fucosylated glycoconjugates, and its absence results in the accumulation of over 20 different fucosylated substrates in tissues and their excretion in urine. nih.gov These substrates include a variety of fucosylated glycoproteins and glycoasparagines, which are characteristic biomarkers for fucosidosis. nih.gov
| Category | Examples of Molecules Degraded by α-L-Fucosidase | Biological Significance | Citations |
| Glycoproteins | Fucosylated forms of proteins like α-fetoprotein (AFP-L3) | Removal of core fucose is important in glycobiology and as a cancer biomarker. | nih.gov |
| Cell surface glycoproteins | Involved in cell adhesion, signaling, and immune recognition. | aai.orgoncotarget.com | |
| Mucin-bound glycoproteins | Degradation by gut microbiota for nutrition and host interaction. | nih.gov | |
| Glycolipids | Fucose-containing glycolipids | Essential for maintaining the integrity and function of cell membranes, particularly in the nervous system. | nih.govklarity.healthmdpi.com |
| Oligosaccharides | Fucosylated oligosaccharides from human milk and intestinal mucosa | Important for infant gut microbiota development and pathogen defense. | asm.orgasm.org |
| Glycan structures in general | Participates in the overall degradation of N-glycans. | wikipedia.org |
α-L-Fucosidases exhibit activity on a range of biologically significant natural substrates. A notable example is their role in the digestion of human milk oligosaccharides (HMOs). asm.orgnih.govasm.orgmdpi.com Many HMOs are fucosylated, and their breakdown by α-L-fucosidases, particularly those produced by the infant gut microbiota, is crucial for shaping the newborn's gut microbiome composition. asm.orgusp.br Certain bacterial α-L-fucosidases from species like Lactobacillus casei and Bifidobacterium bifidum can hydrolyze various fucosylated HMOs, such as 2'-fucosyllactose (B36931). asm.orgnih.govmdpi.com
Another critical function of α-L-fucosidases is the modification of blood group antigens. asm.orgasm.orgusp.br These antigens, present on the surface of red blood cells and various tissues, are fucosylated glycans. asm.org α-L-fucosidases can hydrolyze the fucose residues from H and Lewis (Le) blood group antigens. biorxiv.orgnih.govresearchgate.net For instance, some bacterial α-L-fucosidases can remove the α1,2-linked fucose from the H antigen, the precursor to the A and B blood group antigens. biorxiv.orgbloodtransfusion.it This enzymatic activity has potential applications in blood transfusion medicine, such as the enzymatic conversion of blood types. bloodtransfusion.it
| Substrate | Linkage(s) Hydrolyzed by α-L-Fucosidase | Biological Context/Significance | Citations |
| Human Milk Oligosaccharides (HMOs) | α1,2, α1,3, α1,4 | Digestion by infant gut microbiota, shaping microbiome composition, prebiotic effects. | asm.orgnih.govasm.orgmdpi.comusp.br |
| Blood Group Antigens (H, Lewis) | α1,2, α1,3, α1,4 | Modification of blood type, host-pathogen interactions, potential for universal blood production. | asm.orgasm.orgusp.brnih.govresearchgate.netbloodtransfusion.it |
| Core Fucosylated N-glycans | α1,6 | Turnover of glycoproteins, with some bacterial fucosidases showing this specific activity. | ebi.ac.ukasm.orghmdb.ca |
Involvement in Cellular and Intercellular Processes
Beyond their metabolic roles, α-L-fucosidases are intricately involved in modulating cellular functions and interactions by altering the fucosylation status of cell surface molecules. jcancer.orgontosight.aioncotarget.com
The fucose residues on cell surface glycoconjugates are critical for cell-cell and cell-extracellular matrix (ECM) interactions. nih.govoncotarget.com By removing these fucose moieties, α-L-fucosidases can significantly impact processes like cell adhesion and signaling. nih.govoncotarget.com For example, the interaction between selectins on endothelial cells and fucosylated ligands on leukocytes is a key step in inflammation and leukocyte trafficking. aai.orgjcancer.org Treatment with α-L-fucosidase has been shown to reduce the adhesion of monocytic cells to E- and P-selectin, thereby inhibiting their migration. oncotarget.com This suggests a regulatory role for the enzyme in inflammatory processes. aai.org Furthermore, α-L-fucosidase activity can influence integrin-mediated cell adhesion. nih.gov
Fucosylated glycoconjugates are deeply involved in the immune system, participating in processes like leukocyte rolling and extravasation, as well as immune recognition. jcancer.orgnih.govasm.orgresearchgate.netfrontiersin.orgrndsystems.com α-L-fucosidases can modulate these immune responses by altering the structure of these crucial molecules. jcancer.orgnih.gov For instance, the defucosylation of cell surface molecules can reduce the interaction between fucosylated adhesion molecules, thereby affecting leukocyte migration. jcancer.org Research has shown that treating immune cells with α-L-fucosidase can decrease their rolling and migration across blood vessels. aai.org Additionally, the enzyme's activity may influence macrophage-mediated cytotoxicity and T-cell interactions. jcancer.orgnih.gov
Early Embryogenesis and Development
In the pathogenic pinewood nematode, Bursaphelenchus xylophilus, the gene Bxy-fuca, which encodes α-L-fucosidase, is expressed throughout all developmental stages. osti.gov RNA interference studies have shown that the expression of Bxy-fuca is essential for embryogenesis in this nematode, as its silencing significantly decreased the egg hatch rate. osti.gov Furthermore, postembryonic silencing of this gene led to a significant reduction in the lifespan and the total number of eggs produced by the nematode. osti.gov These findings highlight the crucial role of α-L-fucosidase in the development and reproduction of this organism. osti.gov
Apoptosis and Leukocyte Extravasation
α-L-fucosidases are involved in fundamental cellular processes such as apoptosis (programmed cell death) and leukocyte extravasation (the movement of white blood cells from the capillaries to surrounding tissues). frontiersin.orgnih.gov The defucosylation process, mediated by α-L-fucosidases (AFUs), plays a role in the development of various conditions, including chronic inflammatory diseases and immune disorders, by diminishing the interaction between fucosylated adhesion molecules that support leukocyte extravasation. jcancer.orgnih.gov This process can also disrupt important cell-extracellular matrix (ECM) interactions and subsequent cell signaling pathways. jcancer.orgnih.gov
In humans, there are two main isoforms of α-L-fucosidase: FUCA1 and FUCA2. jcancer.orgnih.gov FUCA1 is a target of the p53 tumor suppressor gene and its expression has been shown to induce apoptosis in certain cell lines. jcancer.orgnih.gov Research has indicated that FUCA1 knockdown can enhance the proliferation of some cancer cells, suggesting its tumor-suppressing activity. nih.gov Furthermore, lysosomal enzymes, including AFUs, show increased activity in human tonsil B lymphocytes that are undergoing spontaneous apoptosis in vitro. jcancer.orgnih.gov
The involvement of α-L-fucosidase in leukocyte extravasation is linked to its ability to modify fucosylated ligands on the surface of leukocytes. These ligands are recognized by selectins, a family of adhesion molecules on endothelial cells, in a crucial step of the inflammatory response. e-century.us An immunoregulatory role for α-L-fucosidase has been proposed based on models of leukocyte migration in inflammation. e-century.us
Gamete Interactions (e.g., Sperm-Egg Interaction)
α-L-fucosidase plays a significant role in the intricate process of gamete interaction, particularly in sperm-egg binding. frontiersin.orgnih.gov Evidence from various mammalian species, including humans, suggests that L-fucose and molecules containing fucose can inhibit sperm-egg interactions. oup.com A sperm-associated α-L-fucosidase is thought to act as a receptor for binding to the oocyte. oup.com Plasma membrane-associated α-L-fucosidases have been identified on sperm from a range of animals, including bulls, rats, mollusks, and humans. oup.comoup.com
In humans, α-L-fucosidase activity is abundant in semen, primarily in the seminal fluid, with a small amount associated with the sperm plasma membrane. oup.com The appearance of a specific acidic isoform of fucosidase during late epididymal maturation, when sperm gain motility and fertilizing capacity, points to its potential function in sperm-egg interactions. oup.com Studies on the ascidian Ciona intestinalis have shown that a sperm surface α-L-fucosidase is involved in the primary binding of sperm to fucosyl glycoproteins on the vitelline coat of the egg. nih.gov Similarly, in the fruit fly Drosophila melanogaster, a sperm surface α-L-fucosidase interacts with the egg coats, and this binding can be blocked by fucose and fucoidan. doi.org
Research on mouse fertilization has revealed that while the enzymatic activity of α-L-fucosidase may not be essential for sperm-zona pellucida binding and fusion, the glycoprotein (B1211001) structure of the enzyme itself is crucial for these recognition and binding events. nih.gov Blocking the enzyme with an anti-fucosidase antibody significantly reduced the frequency of sperm-zona binding and fusion. nih.gov
Table 1: Role of α-L-Fucosidase in Gamete Interactions Across Species
| Species | Location of α-L-Fucosidase | Proposed Function in Fertilization | Key Findings | Reference(s) |
| Human | Seminal fluid and sperm plasma membrane | Sperm-egg interaction | An acidic isoform appears during sperm maturation. oup.com The glycoprotein structure, not just enzymatic activity, is important. nih.gov | oup.comnih.gov |
| Bovine | Oviductal fluid | Control of polyspermy, zona pellucida hardening | FUCA treatment increased ZP digestion time and tended to increase monospermic fertilization. animal-reproduction.org | animal-reproduction.org |
| Mouse | Sperm acrosome and equatorial segment | Sperm-zona pellucida and oolemma binding | The glycoprotein structure of α-L-fucosidase, not its catalytic action, is involved in recognition and binding. nih.gov | nih.gov |
| Ascidian (Ciona intestinalis) | Sperm surface | Primary binding to the vitelline coat | Sperm α-L-fucosidase binds to fucosyl residues on the vitelline coat glycoproteins. nih.gov | nih.gov |
| Fruit Fly (Drosophila melanogaster) | Sperm plasma membrane (acrosome and tail) | Sperm-egg interaction | Binds to core fucose residues on the egg coats. doi.orgresearchgate.net | doi.orgresearchgate.net |
| Bull, Rat, Mollusc | Sperm plasma membrane | Sperm-oocyte binding | Presence of plasma membrane-associated α-L-fucosidases has been documented. oup.com | oup.com |
Contribution to Host-Microbe Interactions
Symbiosis with Gut Microbiota
α-L-fucosidases are key enzymes in the symbiotic relationship between a host and its gut microbiota. mdpi.com The mammalian gut is rich in fucose, an L-configuration sugar, which is a component of glycans on the epithelial surface and in mucosal secretions. nih.gov While mammals themselves may have a limited ability to metabolize fucose for energy, many bacterial species in the gut possess the necessary enzymes, including α-fucosidases, to do so. nih.gov These bacteria liberate fucose from host or dietary glycans, making it available to other members of the microbial community. nih.gov
Bifidobacteria, known probiotic organisms, are particularly adept at metabolizing fucosylated carbohydrates, such as those found in human milk oligosaccharides. mdpi.comglycoforum.gr.jp Extracellular α-L-fucosidases from species like Bifidobacterium bifidum are crucial for the development of a bifidobacteria-rich microbiota in breastfed infants by breaking down fucosylated conjugates. mdpi.com These enzymes, belonging to glycoside hydrolase families GH29 and GH95, can hydrolyze various fucose linkages. mdpi.comglycoforum.gr.jp The released fucose and other sugars can then be utilized by the bacteria, promoting their growth and establishment in the gut. mdpi.com
Pathogen Adhesion Mechanisms (e.g., Helicobacter pylori)
α-L-fucosidases can also play a role in the adhesion of pathogenic bacteria to host tissues. A notable example is the bacterium Helicobacter pylori, a primary cause of gastritis, duodenal ulcers, and gastric cancer. nih.govnih.gov The human secreted α-L-fucosidase 2 (FUCA2) is essential for the adhesion of H. pylori to gastric cancer cells, particularly for strains associated with duodenal ulcers and gastric cancer. jcancer.orgnih.govnih.gov
Studies have shown that in a co-culture of human gastric cancer cells and H. pylori, L-fucose is transferred from the host cells to the bacteria, a process facilitated by the secretion of FUCA2 from the host cells in response to the infection. nih.govnih.gov Depletion of FUCA2 in host cells was found to impair the adhesion of H. pylori. nih.govnih.gov Furthermore, FUCA2 was shown to enhance the expression of the Lewis x antigen on the surface of H. pylori, which is critical for the bacterium's adhesion and its ability to evade the host's immune system. nih.govnih.gov These findings highlight a significant link between FUCA2 and the adhesion, growth, and pathogenicity of H. pylori, suggesting that FUCA2 could be a potential target for diagnosis and therapeutic intervention in H. pylori-related diseases. nih.govnih.govuniprot.org
Role in Insect Digestion and Physiology
The role of α-L-fucosidase in insects is an area of ongoing research, with studies indicating its involvement in digestion and other physiological processes. In the hematophagous insect Rhodnius prolixus, a vector for Chagas disease, a significant α-L-fucosidase activity is present in the midgut following a blood meal. frontiersin.orgnih.govnih.gov The production of this enzyme in the anterior midgut appears to be a general physiological response to feeding, triggered by various biochemical stimuli, including proteins and the polysaccharide fucoidan, rather than just midgut distension. frontiersin.orgnih.gov The enzyme is secreted into the midgut lumen, likely to aid in the digestion of glycoconjugates present in the blood meal. nih.gov
In the pine wood nematode Bursaphelenchus xylophilus, which is transmitted by insects, α-L-fucosidase (Bxy-fuca) is crucial for development, lifespan, and reproduction. osti.gov Silencing of the Bxy-fuca gene not only affected embryogenesis and fecundity but also significantly hampered the nematode's motility. osti.gov This suggests that α-L-fucosidase could be a potential target for controlling this pathogenic nematode by disrupting its life cycle and its ability to be transmitted by its insect vector. osti.gov
α-L-Fucosidase in Pathological Processes and Disease Mechanisms
Fucosidosis: A Lysosomal Storage Disorder due to Enzyme Deficiency
Fucosidosis is a rare, autosomal recessive lysosomal storage disease that arises from a deficiency of the enzyme α-L-fucosidase. nih.govrarediseases.orgwikipedia.org This deficiency is caused by mutations in the FUCA1 gene, located on chromosome 1p36-p34. wikipedia.orgmdpi.comnih.gov The FUCA1 gene provides the blueprint for producing α-L-fucosidase, an essential enzyme within the lysosomes, which act as the cell's primary digestive units. rarediseases.orgmdpi.com The main function of α-L-fucosidase is to hydrolyze terminal α-L-fucose residues from various glycoproteins, glycolipids, and oligosaccharides. nih.govwikipedia.org
In the absence or severe reduction of α-L-fucosidase activity, these fucose-containing compounds cannot be properly broken down. rarediseases.orgupenn.edu Consequently, they accumulate within the lysosomes of cells throughout the body, leading to cellular engorgement, dysfunction, and eventually cell death. nih.govwikipedia.orgmdpi.com This accumulation is particularly damaging to cells of the nervous system. nih.govupenn.edu
The clinical presentation of fucosidosis is heterogeneous, representing a spectrum of severity. rarediseases.orgorpha.net Symptoms can range from a severe, rapidly progressing form with an onset in the first year of life (Type I) to a more moderate, slowly evolving form (Type II). orpha.net Key clinical features include progressive neurological deterioration, psychomotor regression, intellectual disability, and seizures. nih.govwikipedia.orgorpha.net Other common signs are coarse facial features, growth retardation, skeletal abnormalities (dysostosis multiplex), and skin lesions known as angiokeratomas. rarediseases.orgorpha.net The buildup of substrates can also affect various organs, leading to an enlarged liver and spleen (hepatosplenomegaly). nih.gov Due to the progressive nature of the disease, severe cases often lead to life-threatening complications early in childhood. rarediseases.orgwikipedia.org
The diagnosis is suspected upon finding excess oligosaccharides in the urine and is confirmed by demonstrating deficient α-L-fucosidase activity in peripheral white blood cells. medlink.com
Table 1: Key Characteristics of Fucosidosis
| Feature | Description |
|---|---|
| Genetic Basis | Autosomal recessive mutations in the FUCA1 gene. wikipedia.orgnih.gov |
| Enzymatic Defect | Deficiency or absence of the lysosomal enzyme α-L-fucosidase. rarediseases.orgmdpi.com |
| Pathophysiology | Intralysosomal accumulation of fucose-containing glycoproteins and glycolipids. nih.govwikipedia.org |
| Primary Tissues Affected | Brain, liver, skin, and skeleton. nih.govnih.gov |
| Major Clinical Signs | Progressive neurological decline, coarse facial features, growth retardation, dysostosis multiplex, angiokeratomas. rarediseases.orgwikipedia.orgorpha.net |
| Inheritance Pattern | Autosomal recessive. upenn.edu |
Alterations in Fucosylation Patterns in Diseases
Fucosylation, the process of adding fucose sugar units to proteins and lipids, is a critical post-translational modification that influences a vast array of cellular processes. The precise balance of fucosylation is maintained by the coordinated action of fucosyltransferases (FUTs), which add fucose, and α-L-fucosidases, which remove it. ijrrjournal.comfrontiersin.org Dysregulation of this balance, leading to altered fucosylation patterns (aberrant fucosylation), is a hallmark of various pathological conditions, including cancer, inflammation, and neurodegenerative diseases. creative-proteomics.comlongdom.orgresearchgate.net
These alterations can manifest as either an increase (hyperfucosylation) or a decrease (hypofucosylation) of fucose on specific glycans. Such changes can profoundly impact protein function, cell signaling, cell-cell adhesion, and immune responses. creative-proteomics.comoncotarget.com For instance, in autoimmune diseases like rheumatoid arthritis, changes in the glycosylation of immune cells can impair their ability to distinguish self from non-self, contributing to the disease process. longdom.org Similarly, in neurodegenerative disorders such as Alzheimer's disease, altered glycosylation of proteins like tau and amyloid-beta is thought to affect their aggregation and toxicity. longdom.org
The mechanisms underlying these changes often involve the dysregulated expression of the enzymes controlling fucosylation. ijrrjournal.comcreative-proteomics.com In many diseases, the expression levels of various FUTs are altered, leading to the synthesis of aberrant glycan structures. researchgate.netresearchgate.net Concurrently, changes in α-L-fucosidase activity can further contribute to these pathological fucosylation patterns. This enzymatic imbalance disrupts the normal glycan landscape of the cell surface and secreted proteins, facilitating disease progression. ijrrjournal.com
Implications in Cancer Glycosylation and Progression
Alterations in fucosylation are a well-established feature of malignant transformation and cancer progression. longdom.orgresearchgate.netmdpi.com These changes play a crucial role in nearly all hallmark traits of cancer, including sustained proliferation, invasion, metastasis, and immune evasion. longdom.orgoncotarget.com The enzyme α-L-fucosidase 1 (FUCA1) has emerged as a significant player in this context, often acting as a tumor suppressor. mdpi.comnih.gov
Research has shown that the FUCA1 gene is a target of the p53 tumor suppressor, linking it directly to cancer-controlling pathways. mdpi.comnih.gov In many aggressive and metastatic cancers, such as certain types of thyroid and breast cancer, the expression of FUCA1 is downregulated. frontiersin.orgoncotarget.comnih.gov This reduction in FUCA1 activity leads to an accumulation of fucosylated glycans on the cell surface. oncotarget.com This hyperfucosylation can affect the function of key proteins involved in cell adhesion and signaling, such as the epidermal growth factor receptor (EGFR), thereby promoting cancer cell proliferation, migration, and invasion. mdpi.comnih.govnih.gov For example, reduced FUCA1 expression has been shown to increase the invasive properties of thyroid cancer cells. oncotarget.com
Conversely, in some cancers like hepatocellular carcinoma (HCC) and oral cancer, elevated serum levels of α-L-fucosidase activity have been observed and correlated with disease progression and poor prognosis, suggesting a complex, context-dependent role for the enzyme. ijrrjournal.comnih.gov These findings indicate that measuring α-L-fucosidase levels in tissues or serum could serve as a valuable biomarker for diagnosis and prognosis in certain malignancies. nih.gov
Table 2: Role of α-L-Fucosidase (FUCA1) in Different Cancers
| Cancer Type | FUCA1 Expression/Activity | Implication |
|---|---|---|
| Thyroid Cancer (Anaplastic) | Decreased expression. oncotarget.comnih.gov | Associated with increased tumor aggressiveness and invasive phenotype. oncotarget.com |
| Breast Cancer | Increased mRNA expression reported in some studies. frontiersin.org | Higher levels may be associated with advanced-stage tumors. frontiersin.org |
| Hepatocellular Carcinoma (HCC) | Increased serum activity. nih.govnih.gov | Identified as a prognostic indicator. nih.gov |
| Oral Cancer | Increased serum and salivary activity. nih.gov | Higher in patients with metastasis; useful for post-treatment monitoring. nih.gov |
| Colorectal Cancer | Decreased expression. nih.gov | Linked to tumor suppressor functions of p53. mdpi.com |
Involvement in Other Metabolic Disorders
Beyond its definitive role in the monogenic disorder fucosidosis, α-L-fucosidase is implicated in broader metabolic dysregulation. Fucosidosis itself is classified under glycoproteinoses, a group of metabolic disorders characterized by defects in glycoprotein degradation. nih.gov The profound enzymatic deficiency in fucosidosis leads not only to the primary storage of fucosylated molecules but can also trigger secondary metabolic problems. nih.govmdpi.com The engorgement of lysosomes with undigested substrates can disrupt other cellular metabolic pathways. nih.govresearchgate.net
Furthermore, the activity of α-L-fucosidase has been associated with other pathological conditions that have a metabolic component, such as inflammation and cystic fibrosis. usp.br The process of defucosylation, mediated by α-L-fucosidases, is important in modulating inflammatory responses by affecting the adhesion of leukocytes to endothelial cells. nih.gov Dysregulation of this process can contribute to chronic inflammatory diseases. The intricate connection between fucosylation, inflammation, and metabolism highlights the broader significance of α-L-fucosidase in maintaining metabolic homeostasis.
Molecular Biology and Evolutionary Insights of α L Fucosidases
Gene Structure and Organization (e.g., FUCA1, FUCA2)
In humans, two primary genes encode for α-L-fucosidases: FUCA1 and FUCA2.
The FUCA1 gene, which codes for the tissue α-L-fucosidase, is located on the short arm of chromosome 1 at position 1p36.11. mdpi.com It spans approximately 23 kilobases (kb) of genomic DNA and is composed of eight exons. mdpi.commdpi.com The protein encoded by FUCA1 is a homotetramer, with subunits that can have varying masses (from 50 to 60 kDa) due to differences in N-glycosylation and proteolytic processing. mdpi.com The unprocessed protein consists of 461 amino acids, which includes a 22-amino acid signal peptide and the 439-amino acid mature protein. mdpi.com Mutations in the FUCA1 gene are the underlying cause of fucosidosis, a rare autosomal recessive lysosomal storage disease. mdpi.commedlineplus.gov A pseudogene, FUCA1P, which shares 80% identity with the FUCA1 gene but lacks introns and an open reading frame, has been identified on chromosome 2. mdpi.com
The FUCA2 gene encodes the plasma α-L-fucosidase. nih.gov It is situated on chromosome 6 at band q24.2. nih.govpitt.edu This gene is responsible for 10-20% of the total cellular fucosidase activity. nih.govmarrvel.org Unlike FUCA1, defects in FUCA2 are not associated with fucosidosis. mdpi.com
| Gene | Chromosomal Location | Encoded Enzyme | Key Structural Features | Associated Condition |
|---|---|---|---|---|
| FUCA1 | 1p36.11 mdpi.com | Tissue α-L-fucosidase | 23 kb, 8 exons mdpi.commdpi.com | Fucosidosis mdpi.commedlineplus.gov |
| FUCA2 | 6q24.2 nih.govpitt.edu | Plasma α-L-fucosidase | Encodes for 10-20% of total cellular fucosidase activity nih.govmarrvel.org | Not associated with fucosidosis mdpi.com |
| FUCA1P | 2q31–q32 mdpi.com | N/A (Pseudogene) | 80% identity to FUCA1, no introns or open reading frame mdpi.com | None |
Transcriptional Regulation and mRNA Analysis
The expression of α-L-fucosidase genes is regulated at the transcriptional level by various factors. For FUCA1 , the tumor suppressor protein p53 has been identified as a direct transcriptional activator. mdpi.comwjon.org p53 binds to a responsive element located within the first intron of the FUCA1 gene, which acts as an active enhancer. uq.edu.au This regulation is specific to p53, as the related protein p73 does not induce FUCA1 expression. wjon.org Consequently, chemotherapeutic drugs that activate p53 can lead to an upregulation of FUCA1 mRNA and fucosidase activity. wjon.org
Studies have also shown that the expression of both FUCA1 and FUCA2 can be modulated by cytokines. The Th1 cytokine, interferon-gamma (IFN-gamma), upregulates the expression of both genes, while Th2 cytokines like IL-4, IL-5, and IL-13 have no significant effect. nih.govuniprot.org
Analysis of FUCA1 mRNA has revealed a major species of approximately 2.25 kb. In patients with fucosidosis, this mRNA signal may be reduced or absent. medlineplus.gov Furthermore, a decrease in FUCA1 mRNA levels has been observed in colorectal tumors, suggesting that transcriptional regulation plays a role in the altered fucosidase activity seen in some cancers. uniprot.org
Databases such as GeneCards have cataloged potential promoter and enhancer regions for both FUCA1 and FUCA2, indicating complex regulatory landscapes for these genes. genecards.orggenecards.orggenecards.org
Genetic Polymorphisms and Allelic Variations
Genetic polymorphisms and allelic variations in α-L-fucosidase genes can have significant functional consequences. In the FUCA1 gene, numerous pathogenic variants have been identified that cause fucosidosis. mdpi.commedlineplus.govresearchgate.net These mutations, which can be missense, nonsense, deletions, or splice site variants, often lead to a severe reduction or complete loss of α-L-fucosidase activity. mdpi.comresearchgate.netnih.gov This results in the lysosomal accumulation of fucose-containing compounds. medlineplus.govnih.gov Most of these pathogenic variants result in unstable mutant proteins that are rapidly degraded. mdpi.com To date, over 36 different pathogenic variants in FUCA1 have been documented. mdpi.commdpi.com
For FUCA2 , genetic polymorphisms have been shown to influence the levels of plasma fucosidase activity. mdpi.comnih.gov A common polymorphism results in a "low activity" allele, which is inherited in an autosomal recessive manner. nih.govresearchgate.net Individuals homozygous for this allele exhibit significantly lower plasma fucosidase activity. researchgate.net Genetic polymorphisms within the FUCA2 gene region have also been associated with diastolic function in individuals with sickle cell disease, likely by affecting the gene's expression levels. plos.orgnih.gov
| Gene | Type of Variation | Functional Consequence | Associated Condition/Phenotype |
|---|---|---|---|
| FUCA1 | Pathogenic mutations (missense, nonsense, deletions, splice site) mdpi.comresearchgate.net | Reduced or absent enzyme activity, unstable protein mdpi.comresearchgate.net | Fucosidosis mdpi.commedlineplus.gov |
| FUCA2 | Polymorphism (low activity allele) nih.govresearchgate.net | Lower plasma fucosidase activity researchgate.net | Variation in normal plasma enzyme levels |
| FUCA2 | Genetic polymorphisms plos.orgnih.gov | Altered gene expression levels plos.orgnih.gov | Associated with diastolic function in sickle cell disease plos.orgnih.gov |
Genomic Localization (e.g., Chromosomal Mapping)
The genomic locations of the human α-L-fucosidase genes have been precisely mapped. As previously mentioned, the FUCA1 gene is located on the short (p) arm of chromosome 1, specifically at band p36.11. mdpi.com The FUCA2 gene is found on the long (q) arm of chromosome 6, at band q24.2. nih.govpitt.edu A pseudogene with high similarity to FUCA1, designated FUCA1P, resides on chromosome 2. mdpi.com
Phylogenetic Analysis and Evolutionary Diversification
Origins and Expansion Across Taxa (e.g., Bacteria, Fungi, Metazoans, Plants, Archaea)
α-L-fucosidases are widespread throughout the domains of life, with members identified in bacteria, fungi, metazoans, plants, and archaea, although they are less abundant in the latter. researchgate.netresearchgate.netnih.gov Phylogenetic analysis suggests that a gene duplication event occurred very early in metazoan evolution, leading to the two distinct isoforms found in vertebrates. researchgate.net The subsequent evolution of these genes involved differential loss of isoforms in various metazoan lineages. researchgate.net The diversity of α-L-fucosidase sequences is particularly high in bacteria. researchgate.netresearchgate.netnih.gov In fungi, the gene appears to have been widely lost in many species. nih.gov The presence of these enzymes across such a broad range of taxa highlights their ancient origins and fundamental roles in glycobiology.
Sequence Similarity Networks and Subfamily Classification
Based on amino acid sequence similarities, α-L-fucosidases are classified into glycoside hydrolase (GH) family 29 (GH29). medlineplus.govresearchgate.netresearchgate.net Further analysis using protein sequence similarity networks (SSN) and phylogenetic trees has allowed for the classification of the GH29 family into at least three subfamilies. researchgate.netresearchgate.netnih.gov These subfamilies show a high degree of conservation in the amino acid residues essential for catalysis and substrate binding. researchgate.netresearchgate.net
The GH29 family can also be broadly divided into two subfamilies, A and B, which may correlate with differences in substrate specificity. medlineplus.gov GH29-A members, which include the human FUCA1 and FUCA2 enzymes, generally exhibit broad substrate specificity. medlineplus.govnih.gov In contrast, GH29-B members tend to have more specific activity towards α(1–3/4)-fucosidic linkages. medlineplus.gov The evolutionary diversification within the GH29 family, including instances of gene duplication in bacteria and fungi, has contributed to the range of functional specificities observed in α-L-fucosidases today. researchgate.netresearchgate.net
Gene Duplication Events and Evolutionary Selection
The evolution of α-L-fucosidases, enzymes belonging to the glycoside hydrolase family 29 (GH29), has been significantly shaped by gene duplication events. nih.gov This phenomenon is not restricted to a single domain of life, with evidence pointing to its crucial role in the evolution of these enzymes in metazoans, bacteria, and fungi. nih.govfrontiersin.org Phylogenetic analysis suggests that a pivotal gene duplication event occurred very early in the evolutionary history of metazoans, leading to different isoforms. nih.gov This has resulted in the presence of two distinct α-L-fucosidase genes in all vertebrates, which likely indicates a specific biological function for each of these paralogous genes. frontiersin.orgnih.gov
In humans, for example, two genes encode for α-L-fucosidases: FUCA1, which produces the tissue enzyme, and FUCA2, responsible for the plasma α-L-fucosidase. frontiersin.org A deficiency in the enzyme encoded by FUCA1 leads to the lysosomal storage disorder fucosidosis. frontiersin.org The evolutionary trajectory of these genes can exhibit further diversification; for instance, the zebrafish (Danio rerio) possesses three copies of the gene, suggesting that one of the initial copies underwent an additional duplication event. frontiersin.org
Studies analyzing the evolutionary pressures on α-L-fucosidase genes reveal that they are generally under negative selection, also known as purifying selection. nih.govfrontiersin.org This indicates that the amino acid sequence is largely conserved and that most mutations are deleterious and removed from the population. However, the strength of this selective pressure varies between different evolutionary lineages. frontiersin.org Analysis of the ratio of non-synonymous (dN) to synonymous (dS) substitution rates (dN/dS) provides insight into these pressures. A dN/dS ratio of less than 1 indicates negative selection. For α-L-fucosidases, the dN/dS ratios are consistently much lower than 1 across different subfamilies, confirming the action of negative selection. frontiersin.org Notably, the enzymes in metazoans appear to be under a more relaxed negative selection compared to those in other subfamilies, which are subject to more stringent negative selection. frontiersin.org
Table 1: dN/dS Ratios for α-L-Fucosidase Genes in Different Subfamilies
| Subfamily | Representative Organisms/Group | dN/dS Ratio | Type of Selection Pressure |
| Metazoan | Vertebrates | 0.16 | Relaxed Negative Selection frontiersin.org |
| Other Subfamilies | Bacteria, Fungi, Plants | < 0.08 | Stringent Negative Selection frontiersin.org |
Conservation of Catalytic and Substrate Binding Residues
Across the diverse evolutionary landscape of α-L-fucosidases, the amino acid residues responsible for catalysis and substrate binding show a high degree of conservation. nih.govfrontiersin.org This is particularly true for the catalytic nucleophile, an aspartate (Asp) residue, which is broadly conserved across all metazoan α-L-fucosidases and within both GH29-A and GH29-B subfamilies. nih.govoup.comnih.gov This conservation underscores its fundamental role in the enzyme's catalytic mechanism. nih.govnih.gov
In contrast, the identity of the acid/base catalytic residue is considerably more variable among different α-L-fucosidases. oup.com While recent alignments suggest that the acid/base residue appears to be conserved among human and Arthropoda α-L-fucosidases, pointing to a potentially common residue in Metazoa, this is not the case across the entire GH29 family. oup.com For instance, in the human α-L-fucosidase (hsFucA1), a specific glutamate (B1630785) (Glu) residue is required for general acid/base catalysis. nih.gov However, in many other identified α-fucosidases, this particular residue is not essential for catalytic activity. nih.gov
Site-directed mutagenesis and structural analyses have identified the key catalytic residues in several species. In the core fucosidase I (cFase I) from the bacterium Elizabethkingia meningoseptica, Asp-242 acts as the nucleophile and Glu-315 serves as the acid/base catalyst. nih.gov Similarly, for the α-L-fucosidase from Prevotella nigrescens (PnfucA), the catalytic dyad consists of the nucleophile D242 and the general acid/base E273. acs.org
Comparative sequence analysis also reveals other interesting patterns of conservation and divergence. A cysteine (Cys) residue, which is thought to be part of the active site, is conserved throughout metazoa but is notably replaced by an alanine (B10760859) (Ala) in arthropods, highlighting a specific evolutionary divergence within the metazoan lineage. nih.gov
Table 2: Examples of Catalytic Residues in α-L-Fucosidases from Different Species
| Enzyme/Species | Catalytic Nucleophile | Acid/Base Catalyst | Source |
| Homo sapiens (Human) | Conserved Aspartate | Glutamate | nih.gov |
| Elizabethkingia meningoseptica (cFase I) | Asp-242 | Glu-315 | nih.gov |
| Prevotella nigrescens (PnfucA) | D242 | E273 | acs.org |
| Thermotoga maritima (Tm-Fuc) | D224 | Not specified | scispace.com |
| Metazoa (general) | Conserved Aspartate | Variable | nih.gov |
Methodologies for the Research and Characterization of α L Fucosidases
Enzyme Purification Strategies
The goal of enzyme purification is to isolate the α-L-fucosidase from other cellular components to a high degree of homogeneity. This is often achieved through a sequential application of different purification techniques that exploit the specific physicochemical properties of the enzyme.
Differential precipitation, particularly using ammonium (B1175870) sulfate (B86663), is a widely used initial step in protein purification. thermofisher.comwikipedia.org This technique separates proteins based on their differential solubility at high salt concentrations. wikipedia.org The solubility of a protein is reduced as the concentration of ammonium sulfate increases, leading to its precipitation. By incrementally increasing the ammonium sulfate concentration, a crude separation of proteins can be achieved.
For the purification of α-L-fucosidase, a stepwise ammonium sulfate fractionation is often employed. For instance, in the purification of α-L-fucosidase from human liver cancer tissue, the crude extract was subjected to precipitation at 35% ammonium sulfate saturation to remove some unwanted proteins. The supernatant was then brought to 50% and subsequently to 60% saturation, with the precipitate collected at each stage containing the α-L-fucosidase activity. nih.gov This differential precipitation can result in a significant initial purification of the enzyme. thermofisher.com
Table 1: Examples of Ammonium Sulfate Fractionation for α-L-Fucosidase Purification
| Source Organism/Tissue | Ammonium Sulfate Saturation (%) | Outcome |
|---|---|---|
| Human Primary Hepatocarcinoma | 35-50% and 50-60% | Collection of α-L-fucosidase-containing fractions for further purification. nih.gov |
| Rat Epididymis | 35-50% and 50-60% | Fractionation of α-L-fucosidase for subsequent chromatographic steps. semanticscholar.org |
| General Protein Purification | Stepwise increase | Bulk precipitation and initial purification of proteins. wikipedia.orgrsc.org |
Chromatography is a powerful and essential tool for the high-resolution purification of proteins. Various chromatographic methods are used sequentially to purify α-L-fucosidase to homogeneity.
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge at a specific pH. For α-L-fucosidase purification, both cation and anion exchange chromatography have been utilized. For example, cation exchange chromatography on a CM-52 cellulose (B213188) column was a key step in purifying α-L-fucosidase from human primary hepatocarcinoma tissue. nih.govwindows.net Similarly, anion exchange chromatography on DEAE-cellulose has been employed. nih.gov The choice of ion exchanger and buffer pH is critical for effective separation.
Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates proteins based on their molecular size and shape. creativebiomart.netyoutube.com A column is packed with a porous gel matrix, and as the protein mixture passes through, larger molecules that are excluded from the pores elute first, while smaller molecules that can enter the pores are retarded and elute later. youtube.com Gel filtration has been used to determine the native molecular weight of α-L-fucosidase and as a purification step. creativebiomart.netnih.gov For instance, α-L-fucosidase from a soil bacterium was purified using a combination of ion exchange chromatography and gel filtration. asm.org
Affinity Chromatography: This is a highly specific and efficient purification method that utilizes the unique binding affinity of a protein for a specific ligand. nih.govcore.ac.uk For α-L-fucosidase, affinity matrices are often prepared by immobilizing a substrate analog or inhibitor. A common ligand used is agarose-ε-aminocaproyl-fucosamine. nih.govcore.ac.uknih.gov This technique has been successfully used to purify α-L-fucosidase from various sources, including human liver and the marine mollusk Pecten maximus. core.ac.ukoup.com In some cases, this single step can lead to a substantial increase in purity. core.ac.uk
Ultrafiltration is a membrane-based technique used to concentrate protein solutions and for buffer exchange. micropublication.org It utilizes semipermeable membranes with specific molecular weight cut-offs (MWCO) to separate molecules based on size. In the context of α-L-fucosidase purification, ultrafiltration is often used after chromatographic steps to concentrate the purified enzyme and to exchange the buffer for one suitable for storage or subsequent analysis. nih.gov For example, it was used in the purification protocol for α-L-fucosidase from human liver cancer tissue. nih.govwindows.net
Biochemical Characterization Techniques
Once purified, the biochemical properties of α-L-fucosidase are investigated to understand its structure and catalytic function.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique for determining the subunit molecular weight of a protein. bio-rad.comnih.gov In SDS-PAGE, the protein is denatured and coated with the negatively charged detergent SDS, which imparts a uniform negative charge-to-mass ratio. The proteins are then separated in a polyacrylamide gel based on their size, with smaller proteins migrating faster. By running molecular weight standards alongside the sample, the molecular weight of the α-L-fucosidase subunit(s) can be estimated. bio-rad.combio-rad.com
Studies have shown that α-L-fucosidase from different sources can have varying subunit molecular weights. For example, SDS-PAGE analysis of purified α-L-fucosidase from human primary hepatocarcinoma revealed a single subunit with a molecular weight of approximately 55 kDa. nih.gov In contrast, the enzyme from rat epididymis was found to have two dissimilar subunits with molecular weights of approximately 47,000 and 60,000. semanticscholar.org
Table 3: Subunit Molecular Weights of α-L-Fucosidases Determined by SDS-PAGE
| Source Organism/Tissue | Subunit Molecular Weight (kDa) | Reference |
|---|---|---|
| Human Primary Hepatocarcinoma | 55 | nih.govwindows.net |
| Human Liver | 50.1 ± 2.5 | nih.gov |
| Almond | 54 | nih.gov |
| Enterococcus gallinarum | 58 | mdpi.com |
| Octopus vulgaris | 52 (major), 43 (minor) | nih.gov |
| Rat Epididymis | ~47 and ~60 | semanticscholar.org |
The specific activity of an enzyme is a measure of its purity and catalytic efficiency. It is defined as the number of units of enzyme activity per milligram of protein. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate to product per unit of time under defined conditions. sigmaaldrich.com
The activity of α-L-fucosidase is commonly assayed using synthetic chromogenic or fluorogenic substrates, such as p-nitrophenyl-α-L-fucopyranoside (pNPF) or 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF). sigmaaldrich.comcreative-enzymes.commdpi.com The hydrolysis of these substrates releases p-nitrophenol or 4-methylumbelliferone (B1674119), respectively, which can be quantified spectrophotometrically or fluorometrically. sigmaaldrich.comcreative-enzymes.comassaygenie.com The specific activity is measured at each step of the purification process to monitor the increase in purity. A significant increase in specific activity after a purification step indicates the removal of non-enzymatic proteins. For instance, the purified α-L-fucosidase from Octopus vulgaris exhibited a specific activity of 38.9 units/mg of protein using p-nitrophenyl-L-fucoside as the substrate. nih.gov
Table 4: Specific Activity of Purified α-L-Fucosidases
| Source Organism/Tissue | Substrate | Specific Activity (units/mg) |
|---|---|---|
| Human Liver | 4-methylumbelliferyl-α-L-fucopyranoside | 14.1 (μmol/min/mg) |
| Human Liver | p-nitrophenyl-α-L-fucopyranoside | 19.6 (μmol/min/mg) nih.gov |
| Octopus vulgaris | p-nitrophenyl-L-fucoside | 38.9 |
| Human Primary Hepatocarcinoma | 4-methylumbelliferyl-α-L-fucopyranoside | 10085 (IU/mg) nih.gov |
| Pecten maximus | p-nitrophenyl α-L-fucopyranoside | 85 (μmol/min/mg) oup.com |
Isoform Analysis (e.g., Isoelectric Focusing)
Isoform analysis is critical for distinguishing between different forms of α-L-fucosidase that may be present in a biological sample. These isoforms can arise from genetic polymorphism or post-translational modifications, and they may exhibit different biochemical properties.
Isoelectric Focusing (IEF) is a high-resolution electrophoretic technique used to separate proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. For α-L-fucosidase, IEF has been instrumental in identifying genetic polymorphism. For instance, a study of human urine using IEF revealed a polymorphism of α-L-fucosidase, identifying three distinct phenotypes: αFUC 1, αFUC 2-1, and αFUC 2. capes.gov.br These phenotypes were determined to be the products of two common alleles, αFUC1 and αFUC2. capes.gov.br When paired samples of leukocytes and urine from the same individuals were analyzed, the phenotypes were found to be identical, confirming the genetic basis of the isoforms. capes.gov.br IEF is also employed as a standard technique during the purification and characterization of the enzyme from various sources. nih.gov
Glycosylation Analysis (e.g., Lectin Blotting, N-Glycanase Treatment)
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins, is a key post-translational modification for many enzymes, including α-L-fucosidase. Analyzing the glycosylation pattern is essential for a complete structural and functional characterization. Human α-L-fucosidases, FUCA1 and FUCA2, are known to be N-glycosylated. mdpi.com
Lectin Blotting is an analytical technique that uses lectins—proteins that bind to specific carbohydrate structures—to detect, analyze, and characterize glycoproteins. frontiersin.org This method is analogous to Western blotting but uses labeled lectins instead of antibodies to probe a membrane onto which proteins have been transferred after electrophoretic separation. nih.gov By using a panel of lectins with known carbohydrate specificities, researchers can deduce the types of glycan structures present on α-L-fucosidase. For example, Aleuria aurantia (B1595364) lectin (AAL) is specific for core fucose, while Lens culinaris lectin (LCA) recognizes N-glycans that are core-fucosylated. frontiersin.org The process typically involves separating the enzyme by SDS-PAGE, transferring it to a membrane (like PVDF or nitrocellulose), and then incubating the membrane with a biotinylated lectin, followed by detection with horseradish peroxidase (HRP)-labeled streptavidin. nih.gov
N-Glycanase Treatment , often using the enzyme Peptide-N-Glycosidase F (PNGase F), is a fundamental method for confirming the presence of N-linked glycans and studying their impact on protein structure and function. PNGase F is an amidase that cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of high mannose, hybrid, and complex N-glycans. sigmaaldrich.com The asparagine residue is deaminated to aspartic acid in the process. sigmaaldrich.com By treating α-L-fucosidase with PNGase F and observing a shift in its molecular weight on an SDS-PAGE gel, researchers can confirm N-glycosylation. This deglycosylation step is also crucial prior to mass spectrometry analysis for peptide mapping and can help determine if glycosylation affects enzyme activity. It is important to note that standard PNGase F cannot cleave N-glycans that have a fucose residue linked via an α(1→3) bond to the core GlcNAc, a modification found in plants and insects; in such cases, PNGase A is required. sigmaaldrich.comneb.com
Protein Concentration Determination (e.g., Bradford Assay)
Accurate determination of protein concentration is a prerequisite for any quantitative enzyme study, including enzymatic activity assays. The Bradford assay is a rapid, sensitive, and widely used colorimetric method for this purpose. wikipedia.orgabcam.comnih.gov
The principle of the Bradford Assay is based on the binding of the dye Coomassie Brilliant Blue G-250 to proteins. wikipedia.orgbioagilytix.com In its acidic solution, the dye is in a red-brown, cationic form with an absorbance maximum at 465-470 nm. wikipedia.orgbioagilytix.com When the dye binds to proteins, primarily through interactions with arginine and lysine (B10760008) residues, it is stabilized in its blue, anionic form. wikipedia.orgabcam.com This protein-dye complex results in a shift of the absorbance maximum to 595 nm. nih.govbioagilytix.com The increase in absorbance at 595 nm is directly proportional to the amount of protein in the sample. abcam.com
To determine the concentration of an α-L-fucosidase sample, a standard curve is first generated using a series of known concentrations of a standard protein, such as bovine serum albumin (BSA). sandiego.edu The absorbance of the unknown sample is then measured, and its concentration is calculated by interpolation from the standard curve. bioagilytix.com The assay is fast, typically completed in under 30 minutes at room temperature, and can measure protein quantities in the microgram range (1-20 µg). wikipedia.org
Enzymatic Activity Assays
Enzymatic activity assays are fundamental to characterizing α-L-fucosidases. These assays measure the rate at which the enzyme catalyzes the cleavage of a fucosyl linkage from a substrate. The choice of assay depends on the required sensitivity, throughput, and the specific research question being addressed.
Spectrophotometric and Fluorometric Methods
Spectrophotometric and fluorometric assays are the most common methods for determining α-L-fucosidase activity due to their simplicity, sensitivity, and amenability to high-throughput screening. assaygenie.com These assays rely on synthetic substrates that release a chromogenic or fluorogenic molecule upon enzymatic cleavage.
Spectrophotometric assays frequently use p-nitrophenyl α-L-fucopyranoside (pNP-Fuc) as the substrate. mdpi.comnih.gov α-L-fucosidase cleaves the α-fucosidic bond, releasing L-fucose and p-nitrophenol (pNP). megazyme.combiointerfaceresearch.com In an alkaline solution (achieved by adding a stop reagent like sodium hydroxide), the released p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 400-420 nm. megazyme.comsigmaaldrich.comrsc.org The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. sigmaaldrich.comabcam.com This method forms the basis of many commercially available α-L-fucosidase assay kits. assaygenie.comabcam.com
| Assay Type | Substrate | Product Detected | Detection Wavelength |
| Spectrophotometric | p-Nitrophenyl α-L-fucopyranoside (pNP-Fuc) | p-Nitrophenol | 400-420 nm |
| Fluorometric | 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) | 4-Methylumbelliferone (4-MU) | Excitation: ~360 nm, Emission: ~450 nm |
Fluorometric assays offer even higher sensitivity than spectrophotometric methods. The most common fluorogenic substrate is 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF). mdpi.comsigmaaldrich.com The enzyme hydrolyzes this non-fluorescent substrate to release the highly fluorescent product 4-methylumbelliferone (4-MU). sigmaaldrich.comnbs-bio.com The fluorescence of 4-MU is measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 449-460 nm. sigmaaldrich.compromega.de The rate of fluorescence increase corresponds directly to the α-L-fucosidase activity. This high sensitivity makes fluorometric assays particularly useful for detecting low levels of enzyme activity in biological samples like cell lysates or tissue homogenates. nih.gov
Radiometric Assays
Radiometric assays provide a highly sensitive method for quantifying the amount of enzyme protein, rather than just its activity. A competitive binding radioimmunoassay has been developed for α-L-fucosidase. nih.gov In this method, purified human liver α-L-fucosidase is radiolabeled, for instance with Iodine-125 (¹²⁵I), without compromising its enzymatic properties. nih.gov This ¹²⁵I-labeled α-L-fucosidase is then used in a competitive binding assay where it competes with the unlabeled α-L-fucosidase in a sample for binding to a limited amount of specific anti-α-L-fucosidase antibody. The amount of radioactivity in the resulting antibody-antigen complex is inversely proportional to the concentration of unlabeled enzyme in the sample. This technique is sensitive enough to detect nanogram quantities of the enzyme protein. nih.gov
Structural Determination Approaches
The three-dimensional architecture of α-L-fucosidases is crucial for understanding their catalytic mechanisms, substrate specificity, and the effects of mutations. Researchers employ several biophysical techniques to elucidate these structures at varying resolutions, both in the crystalline state and in solution.
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography is a primary technique for determining the high-resolution, three-dimensional structure of proteins. This method has been successfully applied to α-L-fucosidases from various sources, providing detailed insights into their atomic organization. The process involves crystallizing the purified enzyme and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic model can be built.
These structural studies have been instrumental in identifying the key amino acid residues involved in catalysis and substrate binding. For instance, the crystal structure of α-L-fucosidase from Thermotoga maritima allowed for the identification of the catalytic nucleophile, Asp244, and the general acid/base, Glu266. semanticscholar.org This was achieved by solving the structures of the enzyme in complex with its product (L-fucose) and a mechanism-based inhibitor. semanticscholar.org Similarly, crystallographic studies of the enzyme from Bifidobacterium longum have revealed the structural basis for its strict substrate specificity. rcsb.org
Structures of α-L-fucosidases from different glycoside hydrolase (GH) families, such as GH29 and GH95, show distinct catalytic domain folds. nih.gov GH29 family enzymes typically display a (β/α)₈-barrel fold, also known as a TIM-barrel. nih.gov The active site is located in a pocket formed at the C-terminal ends of the β-strands within this domain. semanticscholar.org
The resolution of these crystal structures is a key indicator of their quality. For example, the structure of an α-L-fucosidase from Bacteroides thetaiotaomicron was determined at a resolution of 1.59 Å, providing a very detailed view of the enzyme's active site. nih.gov
Table 1: Examples of α-L-Fucosidase Crystal Structures
| Enzyme Source | PDB Accession Code | Resolution (Å) | Key Findings |
|---|---|---|---|
| Thermotoga maritima | 1HL8, 1HL9 | Not Specified | Identified catalytic nucleophile (Asp244) and acid/base (Glu266). semanticscholar.org |
| Bacteroides thetaiotaomicron | Not Specified | 1.59 | Structure in complex with a 5-membered iminocyclitol inhibitor. nih.gov |
| Bifidobacterium longum | 3UES | 1.60 | Revealed structural basis for strict regio- and acceptor specificity. rcsb.org |
| Lacticaseibacillus paracasei | Not Specified | Not Specified | Elucidated the structure of a mutant with enhanced transfucosylation. nih.gov |
Small Angle X-ray Scattering (SAXS) for Solution Structure
SAXS has been used to characterize the unusual oligomeric assembly of an α-L-fucosidase from the archaeon Sulfolobus solfataricus. nih.gov Biochemical and biophysical characterization, including SAXS experiments, revealed that this enzyme forms a nonameric assembly, meaning it is composed of nine subunits, with a 3-fold molecular symmetry. nih.gov This study demonstrates the power of SAXS in revealing the quaternary structure of enzymes in solution, which can be critical for their function.
Molecular Biology and Genetic Engineering Techniques
Molecular biology and genetic engineering have become indispensable tools for the study of α-L-fucosidases. These techniques allow researchers to isolate the genes encoding these enzymes, produce them in large quantities for structural and functional studies, and manipulate their amino acid sequences to probe the roles of specific residues.
cDNA Cloning and Gene Expression in Heterologous Systems (e.g., Escherichia coli)
To study a specific α-L-fucosidase, its corresponding gene must first be isolated. This is often achieved through cDNA cloning. A cDNA library is created from the messenger RNA (mRNA) of an organism or tissue that expresses the enzyme. This library can then be screened to find the specific cDNA clone for the α-L-fucosidase. For example, the cDNA for human α-L-fucosidase was isolated by screening a human hepatoma cDNA expression library with antibodies against the enzyme. nih.govnih.gov
Once the cDNA is isolated, it can be inserted into an expression vector and introduced into a heterologous host system, such as the bacterium Escherichia coli, for protein production. nih.gov This allows for the generation of large amounts of the recombinant enzyme, which is often necessary for detailed biochemical characterization and structural studies. In one instance, a clone for human α-L-fucosidase, when expressed in E. coli, produced a fusion protein containing a significant portion of the mature enzyme. nih.govnih.gov Similarly, various mutant forms of the AlfB α-L-fucosidase from Lacticaseibacillus paracasei were expressed in E. coli to study their enzymatic properties. nih.gov
Mutagenesis for Structure-Function Studies (e.g., Site-Directed Mutagenesis)
Mutagenesis techniques are powerful tools for investigating the relationship between a protein's structure and its function. By systematically changing specific amino acids in the enzyme's sequence, researchers can assess the contribution of individual residues to catalysis, substrate binding, and stability.
Site-directed mutagenesis allows for the targeted substitution of one or more amino acids at a specific position. This approach has been crucial in identifying the catalytic residues of α-L-fucosidases. For example, by mutating the proposed catalytic nucleophile and acid/base residues in the Thermotoga maritima α-L-fucosidase and analyzing the kinetic properties of the resulting mutant enzymes, their essential roles in the catalytic mechanism were confirmed. semanticscholar.org Similar site-directed mutagenesis studies have been performed on α-L-fucosidases from other organisms to validate the function of key active site residues. nih.gov
Random mutagenesis, in contrast, introduces mutations randomly throughout a gene. This can be used to screen for variants with altered or improved properties. For instance, random mutagenesis was applied to the AlfB α-L-fucosidase, leading to the isolation of variants with enhanced transfucosylation activity. nih.gov One particular mutant, M58, which contained three amino acid substitutions (N196S, V261M, and N346K), showed a 100% yield in the synthesis of fucosyl-α1,3-N-acetylglucosamine. nih.gov Further analysis revealed that the single N346K mutation was sufficient to achieve this maximum yield. nih.gov
Table 2: Examples of Mutagenesis Studies on α-L-Fucosidase
| Enzyme | Mutagenesis Type | Mutation(s) | Purpose of Study | Finding |
|---|---|---|---|---|
| Thermotoga maritima α-L-fucosidase | Site-Directed | Asp244, Glu266 | Identify catalytic residues | Confirmed Asp244 as the nucleophile and Glu266 as the acid/base. semanticscholar.org |
| Bifidobacterium bifidum AfcA | Site-Directed | E566, N421/N423 | Validate catalytic residues | Confirmed E566 as the general acid and N421/N423 as base residues. nih.gov |
| Lacticaseibacillus paracasei AlfB | Random & Site-Directed | N196S, V261M, N346K | Enhance transfucosylation activity | The N346K mutation alone was sufficient for a 100% transfucosylation yield. nih.gov |
Gene Analysis (e.g., Southern Blotting, Northern Blotting)
Blotting techniques are used to detect specific DNA or RNA sequences within a complex mixture. ebsco.com These methods have been applied to the analysis of the α-L-fucosidase gene and its expression.
Southern Blotting is used to analyze DNA. libretexts.org In the context of α-L-fucosidase research, Southern blotting has been used to:
Confirm the origin of a cloned gene: It was used to verify the human origin of a cloned α-L-fucosidase cDNA by probing chromosomal DNA from mouse and human cells. nih.govnih.gov
Map the gene to a specific chromosome: The structural gene for human α-L-fucosidase (FUCA1) was mapped to chromosome 1p34.1-1p36.1 using Southern blot analysis of DNA from human-rodent somatic cell hybrids. karger.comnih.gov
Identify genetic mutations: In patients with fucosidosis, a lysosomal storage disorder caused by α-L-fucosidase deficiency, Southern blotting has been used to detect mutations in the FUCA1 gene. nih.gov For example, an abnormality involving the loss of an EcoRI restriction site was identified in several patients. karger.comnih.gov
Northern Blotting is used to study RNA, particularly mRNA, to get information about gene expression. ebsco.com Analysis of mRNA from human cells by Northern blotting revealed a major species of 2.25 kb for the α-L-fucosidase gene. karger.comnih.gov In studies of fucosidosis patients, Northern blotting showed that some individuals had no detectable mRNA signal, indicating a lack of gene transcription, which correlated with the absence of the enzyme protein. karger.comnih.gov
Functional Metagenomic Screening for Novel Enzymes
Functional metagenomic screening is a powerful culture-independent approach to discover novel α-L-fucosidases from environmental samples, bypassing the need to cultivate microorganisms in a laboratory setting. researchgate.net This method involves the direct extraction of DNA from a microbial community (eDNA), followed by the construction of a metagenomic library. researchgate.netnih.gov The library consists of large fragments of this environmental DNA cloned into suitable vectors, such as fosmids or plasmids, which are then introduced into a host organism, typically Escherichia coli. plos.orgmdpi.com
The core of this methodology lies in screening the resulting library for clones that express the desired enzymatic activity. nih.gov For α-L-fucosidases, this is often achieved using chromogenic or fluorogenic substrates that mimic the natural fucose linkage. A common example is 5-bromo-4-chloro-3-indolyl-α-L-fucopyranoside (X-Fuc), where hydrolysis by a functional fucosidase results in a colored product, allowing for visual identification of positive clones on an agar (B569324) plate. plos.orgmdpi.comnih.gov This approach has successfully led to the identification of multiple novel α-L-fucosidases from soil metagenomes. plos.orgnih.govnih.gov
The primary advantage of function-based screening is its potential to uncover entirely new enzyme families and sequences that may not be identifiable through sequence-based methods, which rely on homology to known proteins. neb.comoup.com However, the success of this strategy is dependent on several factors, including the successful expression of the foreign gene by the host organism and the availability of a sensitive and specific screening assay. nih.gov Despite these challenges, functional metagenomics remains a vital tool for expanding the known diversity of α-L-fucosidases, providing new biocatalysts for applications such as the synthesis of fucosylated human milk oligosaccharides. plos.orgnih.govnih.gov
| Screening Method | Principle | Example Substrate for α-L-Fucosidase | Reference |
| Agar Plate Screening | Clones from a metagenomic library are grown on solid media containing a chromogenic or fluorogenic substrate. Positive clones expressing the target enzyme produce a detectable signal (e.g., color change). | 5-bromo-4-chloro-3-indolyl-α-L-fucopyranoside (X-Fuc) | plos.orgmdpi.comnih.gov |
| Microtiter Plate Screening | Individual clones are cultured in liquid media in microtiter plates, and the enzymatic reaction is detected by changes in absorbance or fluorescence after adding a suitable substrate. | para-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) | nih.gov |
| Substrate-Induced Gene-Expression Screening (SIGEX) | A high-throughput strategy that uses fluorescence-activated cell sorting (FACS) to select clones that harbor catabolic genes induced by specific substrates. | Not specifically reported for α-L-fucosidase, but applicable in principle. | nih.gov |
Computational and Bioinformatic Tools
Sequence Similarity Network (SSN) Analysis
Sequence Similarity Network (SSN) analysis has emerged as a powerful bioinformatic tool for navigating the vast sequence space of α-L-fucosidase families, particularly the well-studied Glycoside Hydrolase (GH) family 29. nih.govnih.gov An SSN provides a visual representation of sequence relationships, where each protein sequence is represented as a node, and the lines (edges) connecting them signify a pairwise sequence similarity above a user-defined threshold. nih.govillinois.edu This approach allows for the organization of large protein families into distinct clusters, which often correlate with functional properties such as substrate specificity. nih.govresearchgate.net
For GH29 α-L-fucosidases, SSN analysis has been instrumental in classifying the family into subfamilies and predicting the substrate specificities of uncharacterized enzymes. nih.govnih.gov For instance, studies have shown that enzymes within a specific cluster often share the same linkage specificity, such as acting on α1,3/4 or α1,2 linkages. nih.govresearchgate.net By mapping functionally and structurally characterized enzymes onto the network, researchers can infer the potential functions of unknown sequences within the same clusters. nih.govresearchgate.net This methodology is particularly valuable for selecting candidate enzymes for detailed biochemical characterization, thereby streamlining the discovery of novel fucosidases with desired properties. nih.gov The networks are typically generated by performing an all-by-all BLAST of the sequences, and the resulting SSNs are visualized using software like Cytoscape. illinois.eduresearchgate.net
| SSN Component | Description | Relevance to α-L-Fucosidase Research | Reference |
| Node | Represents a single protein sequence. | Each node is a unique α-L-fucosidase sequence. | nih.govillinois.edu |
| Edge | A line connecting two nodes, indicating that their sequence similarity (e.g., BLAST E-value) is above a defined threshold. | Connects fucosidases with significant sequence identity, suggesting potential functional similarity. | nih.govnih.govresearchgate.net |
| Cluster | A group of interconnected nodes that are more similar to each other than to other nodes in the network. | Often represents a subfamily of fucosidases with a shared, specific function (e.g., substrate or linkage specificity). | nih.govresearchgate.net |
Phylogenetic Tree Construction
Phylogenetic analysis is a fundamental bioinformatic method used to infer the evolutionary relationships among α-L-fucosidases. nih.govresearchgate.net By constructing phylogenetic trees, researchers can classify these enzymes into distinct families and subfamilies, providing insights into their evolutionary history and functional divergence. nih.govnih.gov For α-L-fucosidases, which are found across all domains of life, phylogenetic trees help to understand the diversity and distribution of these enzymes in bacteria, archaea, and eukaryotes. nih.govresearchgate.net
The construction of a phylogenetic tree typically begins with a multiple sequence alignment of the α-L-fucosidase protein sequences. mdpi.comnih.gov Based on this alignment, the evolutionary history is inferred using various computational methods. mdpi.commdpi.com Common methods include distance-based approaches like the Neighbor-Joining (NJ) method and character-based approaches like the Maximum Likelihood (ML) and Bayesian inference methods. nih.govnih.govnih.gov The robustness of the tree topology is often assessed using bootstrap analysis, where the data is resampled to determine the statistical confidence of the branching patterns. researchgate.netmdpi.com Phylogenetic analysis of α-L-fucosidases has supported their classification into distinct subfamilies and has shown that enzymes from different biological sources, such as metazoans and bacteria, can share high similarity, suggesting common ancestry. nih.gov
Multiple Sequence Alignment
Multiple Sequence Alignment (MSA) is a crucial bioinformatic technique for the study of α-L-fucosidases, as it allows for the comparison of multiple protein sequences to identify conserved regions, evolutionary relationships, and key functional residues. nih.govresearchgate.net By aligning the amino acid sequences of various α-L-fucosidases, researchers can pinpoint highly conserved residues that are often critical for the enzyme's structure and function, including those that form the active site. nih.govresearchgate.net
MSA is the foundational step for many downstream analyses, including phylogenetic tree construction and homology modeling. mdpi.com For α-L-fucosidases, MSA has been instrumental in identifying the conserved catalytic nucleophile and the general acid/base residues that are essential for the hydrolysis of the glycosidic bond. researchgate.netcazypedia.org For example, in the GH29 family, specific aspartate and glutamate (B1630785) residues have been identified as the key catalytic pair through MSA combined with structural and mutagenesis studies. cazypedia.org The alignment also reveals patterns of conservation and variation that can explain differences in substrate specificity among fucosidases from the same family. researchgate.net Programs like ClustalW or Clustal Omega are commonly used to perform these alignments. nih.govmdpi.com
Carbohydrate-Active Enzymes (CAZy) Database Utilization
The Carbohydrate-Active Enzymes (CAZy) database is an essential and authoritative resource for the classification and study of α-L-fucosidases. wikipedia.orgcazy.orgnih.gov This database categorizes enzymes involved in carbohydrate metabolism into families based on their amino acid sequence similarity, a classification that reflects their structural folds and catalytic mechanisms. nih.govnih.gov α-L-fucosidases (EC 3.2.1.51) are primarily classified into several Glycoside Hydrolase (GH) families within CAZy. nih.gov
The most prominent and well-studied families containing α-L-fucosidases are GH29 and GH95. nih.govnih.govnih.gov The GH29 family contains retaining α-L-fucosidases found in all domains of life, while the GH95 family comprises inverting α-L-fucosidases. cazypedia.orgnih.govnih.gov More recently, α-L-fucosidase activity has also been identified in families GH139, GH141, and GH151, highlighting the expanding diversity of these enzymes. nih.govnih.gov The CAZy database provides a centralized and continuously updated repository of sequence data, functional information, and structural data for these enzyme families. cazy.orgnih.govre3data.org Researchers utilize CAZy to identify the family of a newly discovered fucosidase, infer its catalytic mechanism (retaining vs. inverting), and compare it to other characterized family members. nih.govnih.gov
| CAZy Family | Catalytic Mechanism | Key Features | Reference |
| GH29 | Retaining | The largest and most studied α-L-fucosidase family; members found across all domains of life. | nih.govcazypedia.orgnih.govnih.gov |
| GH95 | Inverting | Acts on α1-2 fucosidic linkages; no members found in animals to date. | nih.govnih.gov |
| GH139 | Unknown | A smaller, more recently described family. | nih.govnih.gov |
| GH141 | Inverting | Characterized members act on complex fucosylated structures in plant polysaccharides. | nih.govnih.gov |
| GH151 | Retaining | A recently described family with a TIM-barrel catalytic domain fold. | nih.govnih.gov |
Active Site Prediction and Docking Tools
Identifying the active site and understanding substrate binding are crucial for elucidating the catalytic mechanism and specificity of α-L-fucosidases. Computational tools play a significant role in predicting the location of the active site and simulating the interaction between the enzyme and its substrates. nih.gov
Active site prediction often begins with identifying conserved residues through multiple sequence alignment with known α-L-fucosidases whose structures have been experimentally determined. nih.gov The catalytic residues, typically a pair of aspartate or glutamate residues for GH29 fucosidases, are highly conserved and serve as key markers for the active site pocket. cazypedia.org
Once a three-dimensional structure of the enzyme is available, either through X-ray crystallography or homology modeling, docking tools can be employed to predict the binding mode of substrates or inhibitors. nih.gov Molecular docking simulations place a ligand (e.g., L-fucose or a fucosylated oligosaccharide) into the predicted binding site of the protein and calculate the most favorable binding conformations based on a scoring function. This provides valuable insights into the specific amino acid residues that interact with the substrate, helping to explain the enzyme's specificity for particular fucosyl linkages. nih.gov While specific tools like DoGSiteScorer and PoseEdit are mentioned in the broader context of enzyme analysis, detailed application reports specifically for α-L-fucosidases in the provided search results are limited. However, the general principles of using conserved domain analysis and structural modeling to identify key residues, such as the catalytic nucleophile and acid/base, are well-established for this enzyme class. nih.govnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies
Quantum Mechanics/Molecular Mechanics (QM/MM) is a computational methodology that allows for the study of chemical reactions in biological systems. This approach treats a small, electronically significant part of the system (e.g., the active site of an enzyme and its substrate) with quantum mechanics, which can accurately model bond-breaking and bond-forming events. The remainder of the much larger system (the rest of the protein and solvent) is treated with the computationally less expensive molecular mechanics force fields. This hybrid approach provides a balance between accuracy and computational feasibility, making it a powerful tool for elucidating enzymatic reaction mechanisms.
In the study of α-L-fucosidases, QM/MM and related quantum mechanical studies have been instrumental in providing a detailed picture of the catalytic cycle at an atomic level. These studies have helped to map the conformational changes of the fucose ring as it proceeds from the substrate to the product through various intermediate and transition states.
Detailed Research Findings
A significant contribution to the understanding of the α-L-fucosidase reaction mechanism comes from a combined structural and quantum mechanical analysis of a glycoside hydrolase family GH29 α-L-fucosidase. acs.orgnih.gov This research provided a series of snapshots along the reaction coordinate, revealing the precise conformational itinerary of the substrate during the glycosylation step of the retaining mechanism.
The study identified the Michaelis (ES) complex with the fucose ring in a 1C4 (chair) conformation. acs.orgnih.gov As the reaction progresses, the covalent glycosyl-enzyme intermediate is formed, and the fucose ring is observed in a 3S1 (skew-boat) conformation. acs.orgnih.gov First-principles metadynamics simulations on isolated α-L-fucose supported a conformational pathway of 1C4 ↔ 3H4 ↔ 3S1 for this glycosylation step. acs.orgnih.gov
These computational simulations also highlighted a "preactivation" of the substrate in the 1C4 Michaelis complex. acs.orgnih.gov This preactivation is characterized by several key changes that make the substrate more susceptible to nucleophilic attack:
Bond Elongation/Reduction: An elongation of the C1-O1 bond and a reduction of the O5-C1 bond. acs.orgnih.gov
Bond Orientation: A specific orientation of the C1-O1 bond. acs.orgnih.gov
Charge Development: An increase in positive charge around the anomeric carbon (C1). acs.orgnih.gov
These findings from QM studies provide a detailed rationale for how the enzyme environment facilitates catalysis by distorting the substrate towards the transition state geometry. While detailed QM/MM studies on all α-L-fucosidases are not yet widespread, the existing research provides a solid foundation and a framework for future investigations. For instance, it has been suggested that future work on the α-L-fucosidase from Thermotoga maritima should extend to QM/MM simulations to model its complete catalytic mechanism. tandfonline.com
Data from QM Studies on α-L-Fucosidase Reaction Coordinate
The following tables summarize the key conformational and electronic changes observed during the glycosylation step of a GH29 α-L-fucosidase as determined by quantum mechanical studies. acs.orgnih.gov
Table 1: Conformational Itinerary of the Fucose Ring
| Reaction Stage | Observed Conformation | Conformation Name |
|---|---|---|
| Michaelis (ES) Complex | 1C4 | Chair |
| Transition State (inferred) | 3H4 | Half-Chair |
| Covalent Glycosyl-Enzyme Intermediate | 3S1 | Skew-Boat |
Table 2: Indicators of Substrate "Preactivation" in the Michaelis Complex
| Parameter | Observation | Implication |
|---|---|---|
| C1-O1 Bond Length | Elongation | Weakening of the glycosidic bond, facilitating its cleavage. |
| O5-C1 Bond Length | Reduction | Increased double-bond character, stabilizing the oxocarbenium ion-like transition state. |
| Charge at Anomeric Carbon (C1) | Increase in positive charge | Enhances the electrophilicity of C1, making it more susceptible to nucleophilic attack. |
Biotechnological and Industrial Applications of α L Fucosidases
Enzymatic Synthesis of Fucosylated Oligosaccharides and Glycoconjugates
The enzymatic synthesis of oligosaccharides and glycoconjugates offers several advantages over chemical methods, including high stereospecificity and regiospecificity, milder reaction conditions, and avoidance of toxic reagents. oup.comnih.gov α-L-Fucosidases, particularly those from the retaining glycoside hydrolase family GH29, are effective catalysts for these synthetic reactions. nih.govoup.comnih.gov
α-L-Fucosidases can catalyze the transfer of a fucosyl moiety from a donor substrate to an acceptor molecule, a process known as transglycosylation or, more specifically, transfucosylation. oup.commdpi.com This reaction proceeds through a classic retaining mechanism involving a glycosyl-enzyme intermediate. mdpi.comacs.org The enzyme first cleaves the fucosyl residue from the donor, forming a covalent bond with it. Subsequently, this fucosyl-enzyme intermediate can be attacked by an acceptor molecule (other than water), resulting in the formation of a new fucosylated product. acs.org
A variety of donor and acceptor substrates can be utilized in these reactions. A common and inexpensive donor substrate is p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). mdpi.comnih.govnih.gov Acceptor molecules can range from simple monosaccharides and alcohols to complex oligosaccharides and amino acids. oup.commdpi.com For instance, α-L-fucosidase from Lactobacillus rhamnosus GG has been used to synthesize fucosyl-oligosaccharides using pNP-Fuc as the donor and D-lactose or D-lactulose as acceptors, achieving yields up to 25%. mdpi.comnih.gov Similarly, the enzyme from Paenibacillus thiaminolyticus has demonstrated the ability to transfer fucose to various acceptors, including aliphatic alcohols like methanol (B129727) and ethanol, and other p-nitrophenyl glycopyranosides. oup.com The efficiency of transglycosylation is often influenced by reaction conditions such as pH, temperature, and the concentration of acceptor substrates. researchgate.netproquest.com
| Enzyme Source | Donor Substrate | Acceptor Substrate(s) | Product(s) | Yield (%) | Reference(s) |
| Lactobacillus rhamnosus GG | pNP-Fuc | D-Lactose, D-Lactulose | Fucosyllactose | Up to 25 | mdpi.comnih.gov |
| Paenibacillus thiaminolyticus | pNPα-L-Fuc | Methanol, Ethanol, 1-Propanol | Alkyl-fucosides | Not specified | oup.com |
| Thermotoga maritima | pNP-Fuc | Lactose (B1674315) | Fucosylated oligosaccharides | 38.9 - 40.6 | proquest.com |
| Bacteroides fragilis NCTC9343 | pNPαFuc | N-acetylglucosamine (GlcNAc) | Fuc-α-1,3/1,6-GlcNAc | Up to 85 (mutant) | nih.gov |
Human milk oligosaccharides (HMOs) are a complex mixture of glycans that play crucial roles in infant health, including acting as prebiotics and preventing pathogen adhesion. nih.govnih.govnih.gov Fucosylated HMOs represent a major fraction of these compounds. oup.comnih.govnih.gov The enzymatic synthesis of specific HMOs, such as 2'-fucosyllactose (B36931) (2'-FL) and 3'-fucosyllactose (B15342076) (3'-FL), is of great commercial interest for infant formula fortification. nih.govnih.gov
α-L-Fucosidases have been successfully employed for the production of these valuable compounds. For example, α-L-fucosidases from a soil metagenome were shown to synthesize 2'-FL with yields up to 6.4% using pNP-Fuc as the donor and lactose as the acceptor. plos.org An α-L-fucosidase from Enterococcus gallinarum, named EntFuc, has also been identified for its ability to produce 2'-FL. nih.gov Furthermore, protein engineering has been utilized to improve the efficiency and regioselectivity of these enzymes. Mutants of an α-L-fucosidase from Bifidobacterium longum subsp. infantis were developed that enabled the synthesis of a variety of fucosylated HMOs, including lactodifucotetraose (B164709) and lacto-N-fucopentaose II and III. oup.comnih.govoup.com Similarly, loop engineering of an α-1,3/4-L-fucosidase from Bifidobacterium bifidum resulted in a nearly threefold increase in the yield of lacto-N-fucopentaose II. researchgate.netbohrium.com
| Enzyme Source | Donor Substrate | Acceptor Substrate | Product(s) | Yield (%) | Reference(s) |
| Soil Metagenome (Mfuc5) | pNP-Fuc | Lactose | 2'-Fucosyllactose | ~6.4 | plos.org |
| Bifidobacterium bifidum JCM 1254 | 3-Fucosyllactose (B594375) | Lacto-N-tetraose (LNT) | Lacto-N-fucopentaose II | 13 | researchgate.net |
| Bifidobacterium bifidum (mutant) | 3-Fucosyllactose | Lacto-N-tetraose (LNT) | Lacto-N-fucopentaose II | 39 | researchgate.netbohrium.com |
| Infant gut metagenome (Fuc2358) | pNP-Fuc | Lactose | 2'-Fucosyllactose | 35 | nih.gov |
Fucosylated amino acids and their derivatives are important building blocks for the synthesis of glycopeptides and other complex glycoconjugates. α-L-Fucosidases have demonstrated the potential to catalyze the transfer of fucose to amino acid acceptors. Recent studies have characterized α-L-fucosidases from an alpaca faeces metagenome that can catalyze transfucosylation using L-serine and L-threonine as acceptor substrates, opening avenues for the synthesis of fucose-amino acid conjugates. mdpi.comnih.gov This enzymatic approach provides a direct route to these valuable compounds, which are otherwise challenging to synthesize chemically. electronicsandbooks.com
While synthetic donors like pNP-Fuc are widely used, there is growing interest in utilizing abundant and inexpensive natural polysaccharides as fucosyl donors. Xyloglucan (B1166014), a major hemicellulose in the primary cell wall of plants, is a promising natural donor substrate as it contains fucosyl residues. nih.gov An α-L-fucosidase from Fusarium graminearum (FgFCO1) has been shown to catalyze the transfucosylation of lactose using xyloglucan from citrus peel as the fucosyl donor, producing 2'-fucosyllactose with a molar yield of 14%. nih.govresearchgate.net Similarly, a metagenome-derived α-L-fucosidase, Mfuc5, was also capable of using xyloglucan as a donor for the synthesis of fucosyllactose. plos.org The use of such natural substrates could significantly reduce the cost of producing fucosylated oligosaccharides.
Glycoengineering Applications
Glycoengineering, the modification of glycan structures on glycoproteins, is a powerful tool for modulating the function of therapeutic proteins. Fucosylation, in particular, plays a critical role in the efficacy of monoclonal antibodies (mAbs). nih.gov
The presence of a core α-1,6-fucose on the N-glycans of the Fc region of immunoglobulin G (IgG) antibodies significantly reduces their binding affinity to the FcγRIIIa receptor on natural killer (NK) cells. nih.govacs.org This, in turn, diminishes the antibody-dependent cellular cytotoxicity (ADCC), a crucial mechanism for killing target cells in cancer therapy. acs.orgspringernature.comnih.gov Therefore, producing afucosylated or defucosylated therapeutic antibodies is a key strategy to enhance their clinical efficacy. acs.orgbohrium.com
α-L-Fucosidases are instrumental in the chemoenzymatic glycoengineering of mAbs to achieve defucosylation. springernature.comnih.gov The process often involves an initial deglycosylation step using an endoglycosidase, followed by the enzymatic removal of the core fucose from the remaining N-acetylglucosamine (GlcNAc) residue by a specific α-L-fucosidase. acs.orgspringernature.comnih.gov For example, the α-L-fucosidase AlfC from Lactobacillus casei exhibits a strong preference for the α(1,6)-linked fucose found in the core of N-glycans and has been effectively used for the defucosylation of antibodies like Herceptin. acs.orgnih.govnih.gov More recently, a robust α-L-fucosidase from Prevotella nigrescens (PnfucA) has been identified, showing high efficiency in cleaving the α(1,6)-linked core fucose from adalimumab (Humira). nih.govresearchgate.net Human α-L-fucosidase (FucA1) has also shown the ability to remove core fucose from intact glycoproteins and antibodies, presenting another potential tool for therapeutic antibody modification. nih.govresearchgate.net
| Enzyme | Source Organism | Target Glycoprotein (B1211001) | Application | Reference(s) |
| AlfC | Lactobacillus casei | Herceptin (Trastuzumab) | Defucosylation to enhance ADCC | acs.orgnih.govnih.gov |
| PnfucA | Prevotella nigrescens | Adalimumab (Humira) | Defucosylation for glycoengineering | nih.govresearchgate.net |
| FucA1 | Human | IgG antibodies | Defucosylation of intact antibodies | nih.govresearchgate.net |
| BfFuc | Bacteroides fragilis | Herceptin (Trastuzumab) | Defucosylation | springernature.comnih.gov |
Production of Afucosylated Monoclonal Antibodies
The therapeutic efficacy of monoclonal antibodies (mAbs) can be significantly influenced by the structure of the N-glycans attached to their Fc region. A key modification is the absence of a core fucose sugar, a state known as afucosylation. Afucosylated monoclonal antibodies exhibit enhanced antibody-dependent cellular cytotoxicity (ADCC), a critical mechanism for killing cancer cells. This enhancement is due to a significantly higher binding affinity for the FcγRIIIa receptor on immune effector cells like natural killer (NK) cells. Consequently, various strategies have been developed to produce afucosylated mAbs for therapeutic use.
While most production methods focus on preventing the initial addition of fucose during mAb synthesis in cell lines, α-L-fucosidase can be employed as a tool for enzymatic modification after the antibody has been produced. This allows for the creation of homogenous batches of afucosylated antibodies.
Methods for Producing Afucosylated Antibodies:
The primary strategies for producing afucosylated antibodies involve the genetic engineering of the host cell lines, typically Chinese Hamster Ovary (CHO) cells, to disrupt the fucosylation pathway. This can be achieved by:
Knocking out key enzymes: The gene for fucosyltransferase 8 (FUT8), the enzyme responsible for adding the core fucose to the N-glycan, can be knocked out.
Targeting the GDP-fucose synthesis pathway: The de novo pathway that produces the sugar donor, GDP-fucose, can be disrupted. This is done by targeting enzymes like GDP-mannose 4,6-dehydratase (GMD).
Overexpression of other enzymes: Overexpressing enzymes such as β-1,4-N-acetylglucosaminyltransferase III (GnTIII) can produce a "bisecting" GlcNAc structure that sterically hinders the action of FUT8, leading to lower fucosylation.
In addition to genetic engineering, small-molecule inhibitors that mimic fucose can be added to the cell culture. These molecules are processed by the cell's salvage pathway into unnatural GDP-fucose analogues that are poor substrates for fucosyltransferases, thereby inhibiting fucosylation.
While these methods reduce or eliminate fucosylation during production, in vitro enzymatic treatment offers a complementary approach. Purified mAbs can be treated with α-L-fucosidase to remove existing fucose residues, providing a method to produce uniformly afucosylated antibodies from a fucosylated starting material.
| Strategy | Mechanism | Description |
| Genetic Engineering (FUT8 Knockout) | Inhibition of Fucose Addition | The gene for α-1,6-fucosyltransferase (FUT8), which attaches fucose to the N-glycan, is deleted from the host cell line (e.g., CHO), preventing fucosylation. |
| Genetic Engineering (GMD Knockout) | Substrate Depletion | The gene for GDP-mannose 4,6-dehydratase (GMD), a key enzyme in the de novo synthesis of the GDP-fucose sugar donor, is deleted, limiting the substrate for FUT8. |
| Metabolic Inhibition | Competitive Inhibition/Pathway Disruption | Small-molecule fucose analogs (e.g., 2-fluorofucose) are added to the cell culture, which are converted to GDP-fucose analogs that inhibit fucosyltransferases or disrupt the synthesis pathway. |
| In Vitro Enzymatic Remodeling | Post-Production Defucosylation | Purified, fucosylated antibodies are treated with the α-L-fucosidase enzyme, which specifically cleaves the α-1,6-linked fucose from the N-glycan core. |
Research Tools in Glycan Analysis and Glycoproteomics
α-L-Fucosidase is an essential enzymatic tool for the structural characterization of complex carbohydrates, a field known as glycomics and glycoproteomics. As an exoglycosidase, its primary function is to catalyze the hydrolysis of terminal α-L-fucosyl residues from the non-reducing end of oligosaccharides and glycoconjugates. nih.govnih.gov This high specificity makes it invaluable for determining the presence, position, and linkage of fucose on glycoproteins and other glycoconjugates.
In a typical glycan analysis workflow, researchers aim to determine the complete sequence and branching pattern of the sugar chains attached to proteins. mdpi.com This is often accomplished by a process of sequential digestion with a panel of specific exoglycosidases, followed by analysis using techniques like mass spectrometry or chromatography. mdpi.com
The process involves:
Initial Analysis: A purified glycoprotein or a released glycan pool is analyzed to get a baseline profile.
Enzymatic Digestion: The sample is then treated with α-L-fucosidase.
Comparative Analysis: The digested sample is re-analyzed. A shift in the mass or chromatographic retention time of a glycan peak compared to the baseline indicates that the original structure contained a terminal fucose residue that was removed by the enzyme.
By using α-L-fucosidase in combination with other specific glycosidases (e.g., sialidases, galactosidases), researchers can systematically deconstruct a complex glycan, revealing its complete structure. mdpi.com This enzymatic sequencing is a cornerstone of glycoproteomics, enabling scientists to understand how changes in glycosylation, such as altered fucosylation, are associated with various physiological and pathological states, including cancer progression. mdpi.com
| Enzyme | EC Number | Specificity / Linkage Cleaved | Role in Glycan Analysis |
| α-L-Fucosidase | 3.2.1.51 | Cleaves terminal, non-reducing α-L-fucose residues (e.g., α1-2, α1-3, α1-4, α1-6). nih.gov | Determines the presence and linkage of fucose. |
| Sialidase (Neuraminidase) | 3.2.1.18 | Cleaves terminal, non-reducing sialic acid (N-acetylneuraminic acid) residues. | Determines the presence and linkage of sialic acids. |
| β-Galactosidase | 3.2.1.23 | Cleaves terminal, non-reducing β-D-galactose residues. | Exposes underlying residues for further digestion and confirms galactose presence. |
| N-Acetyl-β-glucosaminidase | 3.2.1.30 | Cleaves terminal, non-reducing N-acetyl-β-D-glucosamine (GlcNAc) residues. | Confirms the presence of terminal GlcNAc. |
Potential for Novel Enzyme Inhibitor Design and Development
α-L-Fucosidases have emerged as clinically important therapeutic targets, making the design and synthesis of potent and selective inhibitors an active area of research. nih.gov Inhibition of α-L-fucosidase can disrupt biological processes that rely on fucosylated glycans, such as cell-cell recognition, and may offer therapeutic avenues for a range of diseases. nih.gov For instance, the activity of human α-L-fucosidase is linked to the pathogenesis of Helicobacter pylori, which has implications in gastric diseases. nih.govcpcbiotech.it Furthermore, a deficiency of this enzyme leads to fucosidosis, a severe metabolic disorder, highlighting its physiological importance. nih.gov
The development of novel α-L-fucosidase inhibitors often relies on established medicinal chemistry strategies. One such approach is bioisosteric modification, where parts of a known inhibitor molecule are replaced with chemical groups that have similar physical or chemical properties. nih.gov This technique can lead to the discovery of novel chemical scaffolds with improved potency, selectivity, or metabolic stability. nih.gov For example, research into arylidenefuropyridinedione scaffolds, derived from bioisosteric modification of known fucosidase inhibitors, has yielded potent new compounds. nih.gov
To facilitate the discovery of new inhibitors, efficient screening methods are essential. Researchers have developed cell-based high-throughput screening systems that use specially designed fluorogenic substrates. cpcbiotech.it These substrates are cleaved by the intracellular α-L-fucosidase to release a fluorescent signal. Potential inhibitors can be rapidly screened by measuring their ability to reduce this signal, allowing for the accurate quantification of their inhibitory activity in a cellular context. cpcbiotech.it
| Inhibitor Scaffold | Reported Potency (IC₅₀) | Inhibition Type | Significance/Approach |
| Furopyridinedione | ~0.7 μM | Mixed | Discovered via bioisosteric modification of known fucosidase inhibitors. nih.gov |
| Thiohydantoin | Moderate | - | Investigated as a potential scaffold for α-L-fucosidase inhibition. nih.gov |
| Hydantoin | Moderate | - | Explored as a chemical class for developing novel inhibitors. nih.gov |
Industrial Applications (e.g., Biorefinery, Waste Valorization from fucosylated substrates)
While the term "biorefinery" often implies the conversion of bulk biomass into fuels and commodity chemicals, a key industrial application of α-L-fucosidase lies in a different form of valorization: the high-value synthesis of complex oligosaccharides. The enzyme's natural hydrolytic function can be reversed under specific reaction conditions to favor a "transglycosylation" reaction. nih.gov In this mode, α-L-fucosidase transfers a fucose unit from an inexpensive donor substrate to a specific acceptor molecule, creating a more complex and valuable product. nih.govmdpi.com
A prominent industrial application of this process is the synthesis of 2'-fucosyllactose (2'FL), the most abundant human milk oligosaccharide (HMO). nih.gov HMOs are crucial for the health of breast-fed infants, promoting the development of a healthy gut microbiome and immune system. nih.gov The enzymatic synthesis of 2'FL using α-L-fucosidase is a promising alternative to chemical synthesis or extraction, offering mild reaction conditions and high specificity. nih.gov
The process typically uses an inexpensive fucosyl donor, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), and lactose as the acceptor. nih.govnih.gov α-L-Fucosidases from various microbial sources have been identified and optimized for this transglycosylation reaction. Researchers have focused on discovering novel enzymes or engineering existing ones to improve the yield of 2'FL while minimizing the competing hydrolysis reaction, where the enzyme breaks down the newly formed product. nih.gov This biotechnological approach represents a significant industrial valorization strategy, converting simple sugars into high-value functional ingredients for infant formula and other nutritional products. nih.gov
| Microbial Source of α-L-Fucosidase | Reaction Type | Product Synthesized | Reported Yield/Conversion Rate |
| Enterococcus gallinarum ZS1 | Transfucosylation | 2'-Fucosyllactose (2'FL) | 35% yield under optimal conditions. nih.gov |
| Flavobacterium algicola OUC-Jdch16 | Transfucosylation | 2'-Fucosyllactose (2'FL) | 84.82% conversion from pNP-Fuc within 48 hours. nih.gov |
| Bacteroides fragilis NCTC9343 | Transfucosylation | Fuc-α-1,3-GlcNAc and Fuc-α-1,6-GlcNAc | 79% maximum overall yield of the two products. nih.gov |
| Fusarium graminearum FgFCO1 | Transfucosylation | 2'-Fucosyllactose (2'FL) | 14% conversion rate. nih.gov |
| Lactobacillus rhamnosus GG | Transfucosylation | Fucosyl-oligosaccharides | Up to 25% yield using lactose or lactulose (B1674317) as acceptors. mdpi.com |
Q & A
Q. What are the standard methodologies for quantifying α-L-fucosidase activity in cellular models?
α-L-Fucosidase activity is commonly measured using chromogenic substrates (e.g., X-fuc) or fluorogenic probes. For instance, the X-fuc assay involves enzymatic cleavage of the substrate to release a colored product, quantified via spectrophotometry . ELISA is another validated method, with commercial kits targeting AFU (α-L-fucosidase) using specific antibodies, as noted in clinical biomarker studies . Researchers should optimize substrate concentrations and reaction times to avoid interference from lysosomal enzymes in cell lysates.
Q. How does α-L-fucosidase contribute to cellular senescence pathways compared to β-galactosidase?
α-L-Fucosidase (α-fuc) is upregulated during senescence, particularly in models lacking β-galactosidase (β-gal) expression. It participates in glycoprotein and glycolipid degradation, releasing fucose residues that may modulate senescence-associated secretory phenotype (SASP) factors. Unlike β-gal, α-fuc shows specificity to senescence induced by oxidative stress, replication exhaustion, or UV exposure, as demonstrated in FUCA1-knockdown experiments .
Advanced Research Questions
Q. How can researchers validate α-L-fucosidase as a senescence biomarker in experimental models?
Validation requires a multi-modal approach:
- Knockdown studies : Silencing FUCA1 (α-fuc gene) and assessing senescence markers (p21, p16) via qPCR .
- Probe-based detection : Use α-fuc-responsive probes like QM-NHαfuc, which exhibits aggregation-induced emission (AIE) upon enzymatic activation, enabling real-time tracking in vitro and in vivo .
- Comparative analysis : Parallel assays (X-gal for β-gal and X-fuc for α-fuc) in senescence models (e.g., ROS-induced) to confirm biomarker fidelity .
Q. How should discrepancies between α-L-fucosidase and β-galactosidase activity in senescence studies be addressed?
Discrepancies often arise due to context-dependent biomarker expression. For example, UV-induced senescence may upregulate α-fuc but not β-gal. Researchers should:
- Validate senescence via complementary markers (e.g., p16, SASP cytokines).
- Use dual-probe systems (e.g., QM-NHαfuc with β-gal probes) to capture heterogeneous senescence populations .
- Perform single-cell RNA sequencing to correlate enzyme activity with transcriptional profiles .
Q. What computational strategies are employed to design α-L-fucosidase inhibitors?
Inhibitor design leverages:
- Docking studies : Using crystal structures (e.g., PDB ID: 2ZX5) to predict binding affinities. FlexX or AutoDock tools simulate interactions between inhibitors (e.g., bioisosteric scaffolds) and the enzyme’s active site .
- Binding assays : IC50 values from kinetic studies (Table 1 in show compounds 4b and 6a with sub-micromolar inhibition).
- Conformational analysis : Low-energy conformers of inhibitors are prioritized to enhance binding specificity .
Q. How can α-L-fucosidase be engineered for substrate specificity in oligosaccharide synthesis?
Directed evolution and loop engineering are key:
- Loop modification : Altering flexible loops near the active site (e.g., residues 210–220) to accommodate non-natural substrates like human milk oligosaccharides (HMOs) .
- Activity screening : High-throughput assays with fucosylated substrates to identify mutants with enhanced transglycosylation activity .
- Thermostability enhancement : Introducing disulfide bonds or proline substitutions to improve industrial applicability .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing α-L-fucosidase activity data?
- Use two-way ANOVA with post hoc Bonferroni tests for multi-group comparisons (e.g., FUCA1/GLB1-knockdown vs. controls) .
- Normalize activity data to protein concentration (e.g., Folin phenol method ) to account for lysate variability.
- Report mean ± SEM and significance thresholds (p < 0.05) for reproducibility .
Q. How can non-invasive imaging of α-L-fucosidase activity be optimized in vivo?
- Probe design : AIE probes like QM-NHαfuc minimize background noise and enable real-time tracking in murine senescence models .
- Dosage calibration : Titrate probe concentrations to balance signal intensity and toxicity (e.g., 5–10 µM for in vivo imaging) .
- Co-staining validation : Correlate fluorescence with post-mortem X-fuc assays or immunohistochemistry for FUCA1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
